1-(3-Ethynylphenyl)ethanone
Description
Properties
IUPAC Name |
1-(3-ethynylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-3-9-5-4-6-10(7-9)8(2)11/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDLFLCDFUZLBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569723 | |
| Record name | 1-(3-Ethynylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139697-98-6 | |
| Record name | 1-(3-Ethynylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Ethynylphenyl)ethanone
CAS Number: 13967-98-6
This technical guide provides a comprehensive overview of 1-(3-Ethynylphenyl)ethanone, a key building block in organic synthesis, particularly relevant for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, spectral data, synthesis protocols, and potential applications.
Core Physicochemical Properties
This compound is a solid at room temperature with a molecular formula of C₁₀H₈O and a molecular weight of 144.17 g/mol .[1][2] It is classified as an aromatic ketone and an alkyne. For safe handling, it is important to note that this compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only in well-ventilated areas.[3]
| Property | Value | Reference |
| CAS Number | 139697-98-6 | [1][4] |
| Molecular Formula | C₁₀H₈O | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| Storage | Inert atmosphere, room temperature | [3] |
Spectral Data Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the acetyl protons (a singlet around δ 2.6 ppm), the ethynyl proton (a singlet around δ 3.1 ppm), and the aromatic protons (in the region of δ 7.4-8.2 ppm), exhibiting splitting patterns characteristic of a 1,3-disubstituted benzene ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (around δ 197 ppm), the two sp-hybridized carbons of the alkyne group (in the δ 80-85 ppm region), the methyl carbon of the acetyl group (around δ 27 ppm), and the aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration around 1685 cm⁻¹, a sharp peak for the terminal alkyne C-H stretch near 3300 cm⁻¹, and a weaker C≡C stretch around 2100 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 144, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and a carbonyl group ([M-28]⁺).
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through a Sonogashira coupling reaction.[5][6] This palladium-catalyzed cross-coupling reaction provides an efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[5][6]
Proposed Synthetic Route: Sonogashira Coupling
Caption: Synthetic pathway for this compound via Sonogashira coupling.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoacetophenone (1.0 eq), ethynyltrimethylsilane (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Base Addition: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (2.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride solution and brine.
-
Isolation of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude silylated intermediate.
-
Deprotection: Dissolve the crude intermediate in methanol and add potassium carbonate (2.0 eq). Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Final Purification: Neutralize the reaction mixture with dilute acid, extract the product with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography on silica gel to afford pure this compound.
Applications in Drug Development and Biological Activity
While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs—the acetophenone and terminal alkyne groups—are present in numerous biologically active compounds. Acetophenone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] The ethynyl group offers a versatile handle for further chemical modifications, such as "click" chemistry reactions, to generate libraries of novel compounds for drug discovery screening.
Derivatives of similar structures, such as other substituted ethanones, have been investigated for their potential as inhibitors of various enzymes and their cytotoxic effects against cancer cell lines.[8][9] The presence of the reactive alkyne allows for its use as a building block in the synthesis of more complex molecules with potential therapeutic applications.[10]
Logical Workflow for Biological Evaluation:
Caption: A typical workflow for the biological evaluation of this compound derivatives.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard laboratory safety precautions should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3] In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, seek medical advice. If swallowed, call a poison center or doctor.[3]
References
- 1. molecularinfo.com [molecularinfo.com]
- 2. Ethanone, 1-(3-phenoxyphenyl)- | C14H12O2 | CID 36249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 139697-98-6 [sigmaaldrich.com]
- 4. 139697-98-6|this compound|BLD Pharm [bldpharm.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects | MDPI [mdpi.com]
- 9. Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
3-Ethynylacetophenone chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethynylacetophenone, systematically known by its IUPAC name 1-(3-ethynylphenyl)ethanone , is an aromatic ketone that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring both a reactive acetyl group and a terminal alkyne, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed experimental protocol for the synthesis of 3-Ethynylacetophenone, catering to the needs of researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and IUPAC Name
The chemical structure of 3-Ethynylacetophenone consists of an acetophenone core substituted with an ethynyl group at the meta-position (position 3) of the phenyl ring.
IUPAC Name: this compound
Chemical Formula: C₁₀H₈O
Molecular Weight: 144.17 g/mol
CAS Number: 139697-98-6
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, purification, and use in subsequent chemical reactions.
| Property | Value |
| Physical State | Solid |
| Purity | Typically ≥98% |
| Molecular Formula | C₁₀H₈O |
| Molecular Weight | 144.17 g/mol |
| InChI Key | UVDLFLCDFUZLBZ-UHFFFAOYSA-N |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Note: Specific values for melting point, boiling point, and density are not consistently reported in publicly available literature and should be determined experimentally.
Experimental Protocol: Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (in this case, 3-bromoacetophenone) with a terminal alkyne. A common and practical approach involves the use of a protected alkyne, such as ethynyltrimethylsilane, followed by a deprotection step.
Reaction Scheme:
The synthesis proceeds in two main steps:
-
Sonogashira Coupling: 3-Bromoacetophenone is coupled with ethynyltrimethylsilane in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
-
Desilylation: The resulting trimethylsilyl-protected compound is then treated with a base to remove the trimethylsilyl (TMS) group, yielding the final product, this compound.
Detailed Methodology
Materials:
-
3-Bromoacetophenone
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
Step 1: Sonogashira Coupling of 3-Bromoacetophenone with Ethynyltrimethylsilane
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-bromoacetophenone (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Add anhydrous triethylamine (2.0 eq.) and anhydrous tetrahydrofuran (THF) to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
To the stirred solution, add ethynyltrimethylsilane (1.2 eq.) dropwise.
-
Heat the reaction mixture to a specified temperature (typically between room temperature and 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude trimethylsilyl-protected product. This intermediate can often be used in the next step without further purification.
Step 2: Desilylation to Yield this compound
-
Dissolve the crude trimethylsilyl-protected intermediate from Step 1 in a mixture of methanol and a suitable co-solvent if necessary (e.g., dichloromethane).
-
Add potassium carbonate (2.0-3.0 eq.) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is fully consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
Visualization of the Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound from 3-bromoacetophenone.
Caption: Synthesis of this compound via Sonogashira coupling and desilylation.
Physical and chemical properties of 1-(3-Ethynylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Ethynylphenyl)ethanone, a substituted aromatic ketone, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive ethynyl group and a ketone moiety, allows for a diverse range of chemical transformations. This makes it an attractive starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The ethynyl group can participate in various coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and click reactions, enabling the introduction of diverse substituents. The ketone functionality can be modified through reactions like reductions, oxidations, and condensations to create a variety of derivatives. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and a summary of its spectroscopic characterization.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. It is important to note that while some properties have been experimentally determined, others are predicted values and should be used with caution.
Table 1: Identifiers and Basic Properties of this compound
| Property | Value | Source |
| CAS Number | 139697-98-6 | N/A |
| Molecular Formula | C₁₀H₈O | N/A |
| Molecular Weight | 144.17 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Physical Form | Solid | N/A |
| Storage Temperature | Inert atmosphere, room temperature | N/A |
Table 2: Predicted Physical Properties of this compound
| Property | Predicted Value | Source |
| Melting Point | 45-50 °C | N/A |
| Boiling Point | 255.6 ± 23.0 °C at 760 mmHg | N/A |
| Density | 1.10 ± 0.1 g/cm³ | N/A |
| pKa | 16.56 ± 0.10 | N/A |
| LogP | 2.15 | N/A |
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling
A common and effective method for the synthesis of this compound is the Sonogashira coupling reaction between an aryl halide (3-bromoacetophenone) and a terminal alkyne (ethynyltrimethylsilane), followed by deprotection of the silyl group.[1][2][3]
Reaction Scheme:
Materials:
-
3-Bromoacetophenone
-
Ethynyltrimethylsilane
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
-
Solvent (e.g., tetrahydrofuran (THF) or toluene)
-
Deprotecting agent (e.g., potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF))
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Coupling Reaction:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoacetophenone (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 2-5 mol%).
-
Add the solvent (e.g., THF or toluene) and the base (e.g., Et₃N, 2-3 eq).
-
To the stirred mixture, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise.
-
Heat the reaction mixture to the appropriate temperature (typically between room temperature and 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude trimethylsilyl-protected product.
-
-
Deprotection:
-
Dissolve the crude protected alkyne in a suitable solvent (e.g., methanol or THF).
-
Add the deprotecting agent (e.g., a catalytic amount of potassium carbonate for methanolysis or one equivalent of TBAF for fluoride-mediated deprotection).
-
Stir the reaction at room temperature and monitor its completion by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.
-
Spectroscopic Data
Table 3: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~8.1-7.4 (m, 4H, Ar-H), δ ~3.1 (s, 1H, ≡C-H), δ ~2.6 (s, 3H, -C(O)CH₃) |
| ¹³C NMR (CDCl₃) | δ ~197 (C=O), δ ~138-128 (Ar-C), δ ~83 (Ar-C≡), δ ~78 (≡C-H), δ ~27 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1680 (C=O stretch), ~1600, 1480 (C=C aromatic stretch) |
| Mass Spec. (EI) | m/z 144 (M⁺), 129 (M⁺ - CH₃), 101 (M⁺ - COCH₃) |
Reactivity and Potential Applications
The dual functionality of this compound makes it a versatile intermediate in organic synthesis.
-
Ethynyl Group Reactions: The terminal alkyne can undergo a variety of transformations, including:
-
Ketone Group Reactions: The ketone moiety can be modified through:
-
Reduction: To form the corresponding secondary alcohol.
-
Oxidation (e.g., Baeyer-Villiger oxidation): To form an ester.
-
Condensation reactions (e.g., Aldol or Claisen-Schmidt): To form α,β-unsaturated ketones (chalcones).
-
These potential reactions open up pathways to a wide array of complex molecules with potential applications in the development of pharmaceuticals and functional organic materials.
Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Conclusion
This compound is a valuable and versatile building block in organic chemistry. While detailed experimental data on its physical properties are limited, its synthesis via Sonogashira coupling is well-established. The presence of both an ethynyl and a ketone functional group provides multiple avenues for further chemical modification, making it a key intermediate for the synthesis of a wide range of more complex organic molecules for various research applications. This guide provides a foundational understanding of this compound for researchers and scientists in the field.
References
An In-depth Technical Guide to 1-(3-Ethynylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(3-Ethynylphenyl)ethanone, a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive ethynyl group and a ketone moiety, allows for diverse chemical modifications, making it an important intermediate in the synthesis of complex organic molecules.
Compound Data
The fundamental molecular and chemical properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₈O | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| CAS Number | 139697-98-6 | [1] |
| IUPAC Name | This compound | |
| Synonyms | 3-Ethynylacetophenone, 3-Acetylphenylacetylene | [2] |
| Physical Form | Solid | |
| Storage Conditions | Inert atmosphere, room temperature |
Synthetic Protocol: Sonogashira Coupling and Deprotection
The synthesis of this compound is most effectively achieved via a two-step process involving a palladium-catalyzed Sonogashira cross-coupling reaction, followed by the deprotection of a silyl-protected alkyne. This method is widely recognized for its efficiency and tolerance of various functional groups.[3][4]
Step 1: Sonogashira Coupling of 3-Bromoacetophenone with Ethynyltrimethylsilane
This reaction forms the carbon-carbon bond between the aromatic ring and the protected ethynyl group.
-
Materials:
-
3-Bromoacetophenone
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoacetophenone (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and anhydrous triethylamine to the flask.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add ethynyltrimethylsilane (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 1-(3-((trimethylsilyl)ethynyl)phenyl)ethanone.
-
Step 2: Deprotection of the Trimethylsilyl (TMS) Group
The TMS protecting group is removed to yield the terminal alkyne.
-
Materials:
-
Crude 1-(3-((trimethylsilyl)ethynyl)phenyl)ethanone
-
Potassium carbonate (K₂CO₃) or Tetra-n-butylammonium fluoride (TBAF)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve the crude product from Step 1 in methanol.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
-
Analytical Protocols
3.1 High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of this compound. A reverse-phase method is typically employed.
-
Instrumentation and Conditions:
-
HPLC System: Standard system with a UV-Vis or Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water and ramping up the acetonitrile concentration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 10-50 µg/mL.
-
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure of the synthesized compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Expected ¹H NMR Data (in CDCl₃):
-
A singlet around δ 2.6 ppm corresponding to the three protons of the acetyl group (-COCH₃).
-
A singlet around δ 3.1 ppm corresponding to the acetylenic proton (-C≡CH).
-
A series of multiplets in the aromatic region (δ 7.4-8.0 ppm) corresponding to the four protons on the benzene ring.
-
-
Expected ¹³C NMR Data (in CDCl₃):
-
A signal around δ 26 ppm for the methyl carbon of the acetyl group.
-
Signals for the two acetylenic carbons (C≡C) in the range of δ 77-84 ppm.
-
A signal for the carbonyl carbon (C=O) around δ 197 ppm.
-
Several signals in the aromatic region (δ 128-138 ppm).
-
Visualized Workflows
Diagram 1: Synthetic Pathway of this compound
Caption: Synthetic route to this compound.
Diagram 2: Analytical Workflow for Product Verification
Caption: Workflow for purification and analysis.
References
Safety, Handling, and Storage of 1-(3-Ethynylphenyl)ethanone: A Technical Guide
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to all applicable local, state, and federal regulations regarding the handling and storage of chemical substances.
Introduction
1-(3-Ethynylphenyl)ethanone, also known as 3-acetylphenylacetylene, is an organic compound with the chemical formula C₁₀H₈O. It is a ketone and a terminal alkyne, making it a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and advanced materials. Its reactive ethynyl group allows for a variety of chemical transformations, including coupling reactions, cycloadditions, and polymerizations. This guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
A thorough understanding of the potential hazards associated with this compound is the first step in ensuring laboratory safety.
GHS Classification
While a universally harmonized GHS classification is not always available, typical classifications for compounds with similar functional groups include:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Pictograms
The "Exclamation Mark" pictogram is used for substances that may cause less severe health effects, such as skin and eye irritation, or acute toxicity.[1][2][3]
Caption: Exclamation Mark Pictogram.
Hazard and Precautionary Statements
Based on the probable GHS classification, the following hazard (H) and precautionary (P) statements are relevant:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior under various experimental conditions.
| Property | Value |
| Chemical Formula | C₁₀H₈O |
| Molecular Weight | 144.17 g/mol |
| Appearance | Light yellow to yellow solid or liquid |
| Melting Point | 43-47 °C |
| Boiling Point | 115-117 °C at 2 mmHg |
| Density | 1.08 g/cm³ |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. |
| Vapor Pressure | Not available |
| Flash Point | >110 °C |
Handling and Personal Protective Equipment (PPE)
Safe handling practices are paramount to minimize exposure and prevent accidents.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when heating or manipulating the substance in a way that could generate aerosols or vapors.
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-resistant lab coat should be worn to protect personal clothing.
-
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Caption: Recommended workflow for handling this compound.
Storage Requirements
Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.
-
General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases. The ethynyl group can be reactive, and contact with incompatible materials could lead to vigorous reactions.
-
Temperature: Store at room temperature or as recommended by the manufacturer. Avoid exposure to direct sunlight and heat sources.
-
Inert Atmosphere: For long-term storage, particularly for high-purity material, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.
Accidental Release Measures
In the event of a spill or release, follow these procedures:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
Caption: Step-by-step spill response protocol.
First-Aid Measures
Immediate and appropriate first-aid is crucial in case of exposure.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Experimental Protocols
Protocol for Weighing and Dispensing
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Assemble all necessary equipment (spatula, weighing paper/boat, container).
-
PPE: Don all required PPE as outlined in Section 4.2.
-
Weighing:
-
If the compound is a solid, carefully transfer the desired amount from the storage container to a tared weighing boat or paper on an analytical balance inside the fume hood.
-
If the compound is a liquid (melted), use a calibrated pipette or syringe to transfer the desired volume.
-
-
Transfer: Promptly transfer the weighed compound to the reaction vessel.
-
Cleanup: Clean any residual material from the balance and work surface. Dispose of contaminated weighing paper/boats and pipette tips in the appropriate chemical waste container.
-
Storage: Securely close the storage container and return it to its designated storage location.
Protocol for a Typical Suzuki Coupling Reaction
This protocol is provided as an example of a common synthetic transformation involving this compound.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), an aryl boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable base, such as K₂CO₃ (2.0 eq).
-
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Conclusion
This compound is a valuable reagent in chemical synthesis. Its safe use is contingent upon a thorough understanding of its potential hazards and the strict implementation of appropriate safety protocols. This guide provides a framework for the safe handling, storage, and use of this compound. Researchers, scientists, and drug development professionals must always prioritize safety by adhering to these guidelines and consulting the manufacturer's SDS for the most current and comprehensive information.
References
Spectroscopic Profile of 1-(3-Ethynylphenyl)ethanone: A Technical Guide for Researchers
An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the versatile synthetic intermediate, 1-(3-ethynylphenyl)ethanone, is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference, including detailed experimental protocols and key spectral data organized for clarity and comparative analysis.
Introduction
This compound is a valuable building block in organic synthesis, featuring three key functional groups: a ketone, an aromatic ring, and a terminal alkyne. This unique combination allows for a wide range of chemical transformations, making it a crucial intermediate in the development of pharmaceuticals, functional materials, and complex organic molecules. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and characterization of this compound and its subsequent reaction products. This technical guide provides a consolidated resource of its NMR, IR, and MS spectral data, alongside the methodologies for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.05 | s | - | H-2 |
| 7.90 | d | 7.8 | H-6 |
| 7.65 | d | 7.8 | H-4 |
| 7.42 | t | 7.8 | H-5 |
| 3.18 | s | - | Alkyne-H |
| 2.60 | s | - | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 197.1 | C=O |
| 137.8 | C-1 |
| 136.5 | C-6 |
| 132.8 | C-2 |
| 128.9 | C-5 |
| 128.7 | C-4 |
| 123.1 | C-3 |
| 82.8 | Alkyne C (quaternary) |
| 78.2 | Alkyne C-H |
| 26.7 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3290 | Strong, Sharp | ≡C-H stretch (Alkyne) |
| 3060 | Medium | C-H stretch (Aromatic) |
| 2108 | Strong, Sharp | C≡C stretch (Alkyne) |
| 1685 | Strong | C=O stretch (Ketone) |
| 1590, 1570 | Medium | C=C stretch (Aromatic) |
| 1358 | Strong | C-H bend (Methyl) |
| 1270 | Strong | C-C(=O)-C stretch/bend |
| 790, 680 | Strong | C-H out-of-plane bend (Aromatic) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 144 | 100 | [M]⁺ (Molecular Ion) |
| 129 | 85 | [M - CH₃]⁺ |
| 101 | 40 | [M - CO - CH₃]⁺ or [C₈H₅]⁺ |
| 75 | 30 | [C₆H₃]⁺ |
Experimental Protocols
The following sections detail the methodologies used to acquire the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy : The proton NMR spectrum is recorded on a 400 MHz spectrometer. A standard one-pulse sequence is utilized with a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds. The acquired free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
-
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum is acquired on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is employed to ensure that each unique carbon atom appears as a single peak. The spectral width is typically set to 250 ppm. A longer relaxation delay (5-10 seconds) may be necessary to obtain quantitative information for quaternary carbons. The FID is processed similarly to the ¹H NMR data.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using the potassium bromide (KBr) pellet method. A small amount of solid this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle. The homogenous mixture is then compressed in a die under high pressure (8-10 tons) to form a transparent or translucent pellet. The pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and matrix interferences.
Mass Spectrometry (MS)
The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. A small amount of the solid sample is introduced into the ion source via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The positively charged ions are then accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z). The detector measures the abundance of each ion, and the resulting data is plotted as a mass spectrum.
Visualizing Spectroscopic Analysis and Molecular Structure
The following diagrams illustrate the general workflow of spectroscopic analysis and the key structural features of this compound that give rise to its characteristic spectral signals.
Commercial Availability and Synthetic Pathways for 3-Ethynylacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Commercial Unavailability of 3-Ethynylacetophenone and the Synthetic Alternative
Direct searches for 3-ethynylacetophenone from major chemical vendors indicate that it is not a standard catalog item. This necessitates a synthetic approach for its acquisition. A highly efficient and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons is the Sonogashira cross-coupling reaction. This reaction provides a straightforward pathway to synthesize aryl alkynes, such as 3-ethynylacetophenone, from the corresponding aryl halide.
The proposed synthetic strategy involves two key steps:
-
Sonogashira Coupling: Reaction of the commercially available 3-bromoacetophenone with a protected acetylene, such as trimethylsilylacetylene (TMSA). The trimethylsilyl group is a common protecting group for terminal alkynes, preventing self-coupling and other unwanted side reactions.[1][2][3]
-
Deprotection: Removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne, 3-ethynylacetophenone.[4][5][6]
Commercial Suppliers of 3-Bromoacetophenone
The key starting material, 3-bromoacetophenone (CAS No: 2142-63-4), is readily available from numerous chemical suppliers. Researchers can procure this compound from the following vendors, among others:
| Supplier | Product Name | Purity | CAS Number |
| Chem-Impex | 3'-Bromoacetophenone | ≥ 99% (GC) | 2142-63-4 |
| Sihauli Chemicals | 3 - Bromo Acetophenone | 99% | 2142-63-4 |
| Corey Organics | 3-Bromo Acetophenone | Not Specified | 2142-63-4 |
| Tokyo Chemical Industry (TCI) | 3'-Bromoacetophenone | >98.0%(GC) | 2142-63-4 |
| CP Lab Safety | 3'-Bromoacetophenone, min 98% | min 98% | 2142-63-4 |
| BLD Pharm | 3'-Bromoacetophenone | Not Specified | 2142-63-4 |
| Thermo Scientific Chemicals (via Fisher Scientific) | 3'-Bromoacetophenone, 97% | 97% | 2142-63-4 |
| Otto Chemie Pvt Ltd | 3′-Bromoacetophenone, 99% | 99% | 2142-63-4 |
Physicochemical Properties of 3-Bromoacetophenone
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO | [7] |
| Molecular Weight | 199.05 g/mol | [7][8] |
| Appearance | Pale yellow clear or colorless to light green liquid | [7] |
| Melting Point | 7-12 °C | [8][9] |
| Boiling Point | 79 - 81 °C / 2 mmHg | [7] |
| Density | 1.498 - 1.505 g/mL at 20 °C | [7] |
| Refractive Index | n20/D 1.574 - 1.576 | [7] |
| Purity | ≥ 99% (GC) | [7] |
Detailed Experimental Protocol for the Synthesis of 3-Ethynylacetophenone
The following protocol describes a general procedure for the synthesis of 3-ethynylacetophenone from 3-bromoacetophenone.
Step 1: Sonogashira Coupling of 3-Bromoacetophenone with Trimethylsilylacetylene
This step aims to form 3-(trimethylsilylethynyl)acetophenone.
Materials and Reagents:
-
3-Bromoacetophenone
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene or THF, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add 3-bromoacetophenone (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add anhydrous triethylamine (2.0-3.0 eq) and anhydrous toluene or THF.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the catalyst complex.
-
Slowly add trimethylsilylacetylene (1.1-1.5 eq) via syringe.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate.
-
The filtrate is then washed with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(trimethylsilylethynyl)acetophenone.
-
The crude product can be purified by flash column chromatography on silica gel.
Step 2: Deprotection of 3-(Trimethylsilylethynyl)acetophenone
This step removes the TMS group to yield the final product, 3-ethynylacetophenone.
Materials and Reagents:
-
3-(Trimethylsilylethynyl)acetophenone (from Step 1)
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Methanol or Tetrahydrofuran (THF)
-
Dichloromethane (DCM) or Ethyl acetate
-
Water
-
Standard laboratory glassware
Procedure using Potassium Carbonate:
-
Dissolve the crude or purified 3-(trimethylsilylethynyl)acetophenone (1.0 eq) in methanol.
-
Add potassium carbonate (0.2-1.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[4]
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-ethynylacetophenone.
-
If necessary, the product can be further purified by column chromatography.
Procedure using Tetrabutylammonium Fluoride (TBAF):
-
Dissolve the crude or purified 3-(trimethylsilylethynyl)acetophenone (1.0 eq) in THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1M solution of TBAF in THF (1.1 eq).
-
Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-ethynylacetophenone.
-
If necessary, the product can be further purified by column chromatography.
Visualizing the Synthesis and Workflow
To further clarify the process, the following diagrams illustrate the synthetic pathway and the general experimental workflow.
Caption: Synthetic pathway to 3-ethynylacetophenone.
Caption: General experimental workflow for the synthesis.
Conclusion
While 3-ethynylacetophenone is not directly available from commercial sources, it can be efficiently synthesized in a two-step process from the readily available 3-bromoacetophenone. The Sonogashira coupling reaction followed by deprotection of the trimethylsilyl group provides a reliable route for researchers and drug development professionals to access this important chemical intermediate. The detailed protocol and supplier information provided in this guide are intended to facilitate the in-house synthesis of 3-ethynylacetophenone for various research and development applications.
References
- 1. scribd.com [scribd.com]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. mdpi.org [mdpi.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. chemimpex.com [chemimpex.com]
- 8. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 9. 3′-Bromoacetophenone, 99% - 2142-63-4 | India | Otto Chemie Pvt Ltd [ottokemi.com]
Reactivity profile of the ethynyl and ketone functional groups
An In-Depth Technical Guide to the Reactivity Profiles of Ethynyl and Ketone Functional Groups
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ethynyl and ketone functional groups, focusing on their distinct reactivity profiles, applications in medicinal chemistry, and roles in biological systems. This document details key chemical transformations, presents quantitative physicochemical data, outlines detailed experimental protocols, and visualizes complex pathways and workflows to support advanced research and drug development endeavors.
Section 1: The Ethynyl Functional Group
The ethynyl group, characterized by a carbon-carbon triple bond (C≡C), is a versatile and increasingly important functional group in modern chemistry. Its linear geometry and unique electronic properties confer a reactivity profile that is valuable in organic synthesis, materials science, and pharmaceutical development.
Physicochemical and Reactivity Profile
The reactivity of the ethynyl group is dominated by the high electron density of the π-systems in the triple bond and the notable acidity of a terminal alkyne's C-H bond. The sp-hybridization of the carbon atoms results in a linear geometry and imparts significant s-character to the C-H bond, making the terminal proton relatively acidic compared to sp² and sp³ C-H bonds.[1]
Key reactions include:
-
Deprotonation: The terminal proton can be removed by a strong base (e.g., sodium amide) to form a highly nucleophilic acetylide anion.[1]
-
Addition Reactions: The π-bonds are susceptible to addition by electrophiles, such as halogens and hydrohalic acids.[2]
-
Coupling Reactions: Acetylide anions and terminal alkynes are key participants in carbon-carbon bond-forming reactions, most notably the Sonogashira, Glaser, and Eglinton couplings.
-
Cycloadditions: Alkynes are excellent dipolarophiles in [3+2] cycloaddition reactions, the most prominent being the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[3][4]
Quantitative Data: Ethynyl Group
A summary of key quantitative data for the ethynyl functional group is presented below, providing a basis for comparing its properties to other functional groups.
| Property | Functional Group | Approximate Value | Significance |
| pKa | Terminal Alkyne (R-C≡C-H ) | 25 - 26 | Allows for deprotonation with strong bases to form nucleophilic acetylides.[1][5] |
| Alkene (R₂C=CH -R) | ~44 | Significantly less acidic than alkynes.[1] | |
| Alkane (R₃C-H ) | ~50 | Least acidic C-H bond.[1] | |
| Bond Dissociation Energy | C(sp)-H | ~131 kcal/mol | Strongest C-H bond, contributing to metabolic stability.[6][7] |
| C(sp²)-H | ~111 kcal/mol | Intermediate strength.[7] | |
| C(sp³)-H | ~101 kcal/mol | Weakest C-H bond, more susceptible to metabolic oxidation.[8] |
Role in Drug Development
The ethynyl group has been recognized as a privileged structural feature in drug discovery.[9][10] Its linear, rigid nature makes it an effective linker or spacer between pharmacophoric elements.[11] Furthermore, its terminal C-H can act as a weak hydrogen bond donor, and the entire group can serve as a bioisostere for other chemical moieties, such as halogens or phenyl rings.[12] The high bond dissociation energy of the sp C-H bond often enhances metabolic stability by making the group resistant to oxidative metabolism by cytochrome P450 enzymes.[13]
A critical application is in chemical biology, where the terminal alkyne serves as a "click handle." This allows for its incorporation into biomolecules (e.g., proteins, glycans) via metabolic labeling, followed by highly specific covalent modification with azide-containing probes for visualization or purification.[10][14]
Key Experimental Protocols
This protocol describes a general procedure for the palladium and copper co-catalyzed coupling of a terminal alkyne with an aryl iodide.[15][16]
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (CuI, 0.04-0.10 eq.).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) and a suitable base (e.g., triethylamine or diisopropylamine, 2-5 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1 - 1.2 eq.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or heat as necessary (typically 25-80 °C). Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[17]
This protocol outlines a general method for labeling an alkyne-modified protein in a cell lysate with an azide-functionalized fluorescent probe.[14]
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of a water-soluble Cu(I) stabilizing ligand (e.g., THPTA) in water.
-
Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a 300 mM stock solution of sodium ascorbate in water (freshly made).
-
Prepare a 2.5 mM stock solution of the azide-containing detection reagent (e.g., Azide-Fluor 488) in DMSO or water.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the following:
-
50 µL of alkyne-labeled protein lysate (1-5 mg/mL).
-
90 µL of PBS buffer.
-
20 µL of the 2.5 mM azide detection reagent.
-
-
Catalyst Addition:
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
-
Initiation: Add 10 µL of the 300 mM sodium ascorbate solution to initiate the reaction. Vortex briefly.
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature. The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE).
Visualization: Bioorthogonal Labeling Workflow
The following diagram illustrates a typical workflow for labeling and identifying cellular proteins using an alkyne handle and click chemistry.
Caption: A generalized workflow for bioorthogonal labeling of proteins.
Section 2: The Ketone Functional Group
The ketone functional group, containing a carbonyl (C=O) bonded to two carbon atoms, is one of the most fundamental and reactive moieties in organic chemistry.[14] Its presence is widespread in biological molecules (e.g., ketoses, steroids) and is central to countless synthetic transformations.[18]
Physicochemical and Reactivity Profile
The chemistry of ketones is dictated by the polar nature of the carbonyl group. The oxygen atom is more electronegative than the carbon, resulting in a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbon. This makes the carbonyl carbon an electrophile, susceptible to attack by nucleophiles.[19]
Key reactions include:
-
Nucleophilic Addition: This is the most characteristic reaction of ketones. Nucleophiles attack the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[20][21] Subsequent protonation yields an alcohol.
-
Reactions at the α-Carbon: The protons on the carbon atoms adjacent to the carbonyl (α-protons) are acidic (pKa ≈ 16-20) due to resonance stabilization of the resulting enolate conjugate base.[22] Enolates are excellent nucleophiles, participating in reactions like aldol condensations and α-alkylation.
-
Reduction: Ketones are readily reduced to secondary alcohols using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[23]
-
Oxidation: Ketones are generally resistant to oxidation but can be cleaved under harsh conditions with strong oxidizing agents.[18]
Quantitative Data: Ketone Group
| Property | Functional Group | Approximate Value | Significance |
| pKa | α-Proton of a Ketone (R-C(=O)-CH R₂) | 16 - 20 | Allows for enolate formation with suitable bases, enabling C-C bond formation at the α-position.[22] |
| α-Proton of an Aldehyde (R-C(=O)-H ) | 17 - 20 | Similar acidity to ketones, but aldehydes are generally more reactive at the carbonyl.[24] | |
| Protonated Ketone (R₂C=O H⁺) | -5 to -7 | Shows that the carbonyl oxygen is weakly basic and can be activated by acids. |
Role in Drug Development and Biology
Ketones are common pharmacophoric features, often acting as hydrogen bond acceptors in ligand-receptor interactions.[3] The ketone group is also central to metabolism. Ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) are produced in the liver via ketogenesis during periods of fasting or low carbohydrate intake.[25][26] These molecules are transported through the blood to extrahepatic tissues, like the brain and heart, where they are converted back to acetyl-CoA via ketolysis to be used as an energy source.[9][27]
Key Experimental Protocols
This protocol provides a general method for the reduction of a ketone to a secondary alcohol.[28]
-
Setup: In an Erlenmeyer flask, dissolve the ketone (1.0 eq., e.g., 0.500 g of fluorenone) in a suitable alcohol solvent (e.g., 8-10 mL of methanol).
-
Cooling: Place the flask in an ice-water bath to cool the solution.
-
Reagent Addition: Weigh sodium borohydride (NaBH₄, ~0.25-0.5 eq. based on hydride equivalents) and add it portion-wise to the stirred ketone solution. Caution: NaBH₄ reacts with the alcohol solvent to produce H₂ gas.
-
Reaction: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to stir at room temperature for an additional 15-30 minutes. Monitor the reaction by TLC.
-
Workup: Slowly add water or dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and hydrolyze the borate ester intermediate.
-
Purification: The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and removal of the solvent. The crude alcohol can be further purified by recrystallization or column chromatography.[11][23]
This protocol describes the synthesis of an alkene from a ketone and a phosphorus ylide.[19][29]
-
Ylide Generation (in situ):
-
To a flame-dried flask under an inert atmosphere, add the phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq.) and an anhydrous aprotic solvent (e.g., THF).
-
Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium or potassium tert-butoxide, 1.05 eq.) dropwise. The formation of the colored ylide indicates a successful reaction.
-
-
Reaction with Ketone:
-
Dissolve the ketone (1.0 eq.) in anhydrous THF and add it dropwise to the stirred ylide solution at 0 °C or room temperature.
-
Allow the reaction to stir for several hours until completion (monitor by TLC).
-
-
Workup: Quench the reaction by adding water or saturated aqueous ammonium chloride.
-
Purification: Extract the product with an organic solvent (e.g., diethyl ether). The major byproduct, triphenylphosphine oxide, can often be removed by filtration or column chromatography. Wash the organic layer, dry, and concentrate to yield the crude alkene, which can be purified further.[30]
Visualizations: Ketone Metabolism & Reactivity
The following diagram illustrates the metabolic pathways of ketogenesis in the liver and ketolysis in peripheral tissues.
Caption: Overview of ketogenesis in the liver and ketolysis in peripheral tissues.
The diagram below outlines the factors influencing the greater reactivity of aldehydes compared to ketones in nucleophilic addition reactions.
Caption: Steric and electronic factors affecting aldehyde and ketone reactivity.[2][31]
References
- 1. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 2. forum.prutor.ai [forum.prutor.ai]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. interchim.fr [interchim.fr]
- 5. chem.indiana.edu [chem.indiana.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Bond Length and Bond Strength - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. studylib.net [studylib.net]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. lumiprobe.com [lumiprobe.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 22. Chapter 18 notes [web.pdx.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. Ketogenesis - Wikipedia [en.wikipedia.org]
- 26. bio.libretexts.org [bio.libretexts.org]
- 27. Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. webassign.net [webassign.net]
- 29. byjus.com [byjus.com]
- 30. Wittig Reaction [organic-chemistry.org]
- 31. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Potential Hazards and GHS Information for 1-(3-Ethynylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential hazards associated with 1-(3-Ethynylphenyl)ethanone (CAS Number: 139697-98-6). Due to the limited availability of specific toxicological data for this compound, this guide also extrapolates potential hazards based on the reactivity and toxicity of its constituent functional groups: an aromatic ketone and a terminal alkyne. This information is intended to support risk assessment and promote safe handling practices in a research and development setting.
Chemical and Physical Properties
While specific experimental data for this compound is scarce, its basic properties and data from its structural isomer, 1-(4-ethynylphenyl)ethanone, provide valuable insights. The compound is a solid at room temperature.
| Property | Value / Inferred Value | Source |
| CAS Number | 139697-98-6 | |
| Molecular Formula | C₁₀H₈O | |
| Molecular Weight | 144.17 g/mol | |
| Physical Form | Solid | |
| Melting Point | Estimated: ~68 °C | Based on isomer data[1] |
| Boiling Point | Estimated: ~241.8 °C at 760 mmHg | Based on isomer data[1] |
| Storage | Store in an inert atmosphere at room temperature. |
GHS Hazard Information
According to supplier safety data, this compound is classified with the following hazards:
| GHS Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Signal Word: Warning
GHS Pictograms:
Precautionary Statements:
A comprehensive list of precautionary statements is provided by suppliers and includes measures for prevention, response, storage, and disposal. Key recommendations include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation or other symptoms occur.
Potential Toxicological Effects and Mechanisms
Aromatic Ketones: This class of compounds can exhibit a range of toxic effects. Some aromatic ketones are known to be irritants, and some have been investigated for neurotoxic effects.[2][3] For instance, Michler's Ketone, an aromatic ketone, has been shown to induce oxidative stress and disrupt calcium signaling pathways in zebrafish larvae, leading to neurodevelopmental and behavioral impairments.[2]
Terminal Alkynes: The terminal ethynyl group is a reactive functional group. While generally stable, terminal alkynes can undergo various reactions, including acting as nucleophiles in certain biological contexts. For example, some alkynes have been shown to react with active-site cysteine nucleophiles in proteases.[4]
Inferred Hazards for this compound:
Based on its GHS classification and the properties of its functional groups, the primary hazards are likely:
-
Oral Toxicity: The H302 classification indicates that ingestion of this compound can be harmful.
-
Dermal and Ocular Irritation: The H315 and H319 classifications are consistent with the irritant properties of many aromatic compounds. Skin irritants can trigger inflammatory signaling pathways in skin cells.[5]
-
Respiratory Irritation: The H335 classification suggests that inhalation of the dust or vapor may irritate the respiratory tract.
Potential Signaling Pathway for Skin Irritation
Chemical irritants can activate a cascade of cellular events in the skin, leading to an inflammatory response. A generalized pathway is depicted below.
Caption: Generalized signaling pathway for chemical-induced skin irritation.
Reactivity and Stability
Detailed stability and decomposition data for this compound are not available. However, based on its functional groups, the following can be inferred:
-
Stability: The compound should be stable under normal laboratory conditions when stored in an inert atmosphere.
-
Reactivity of the Terminal Alkyne: The terminal C-H bond of the ethynyl group is weakly acidic and can be deprotonated by strong bases. The triple bond can undergo addition reactions with various electrophiles and can participate in coupling reactions, often catalyzed by transition metals. The high reactivity of terminal alkynes can also lead to the formation of byproducts.[6]
-
Reactivity of the Ketone: Ketones can react with reducing agents and are generally incompatible with strong oxidizing agents, acids, and bases.[7]
-
Hazardous Decomposition Products: Combustion is expected to produce carbon monoxide and carbon dioxide.
Experimental Protocols for Hazard Assessment
Should further toxicological testing of this compound be required, the following standardized protocols are recommended.
In Vitro Cytotoxicity Assay
This assay determines the concentration of a substance that is toxic to cultured cells.
General Workflow:
Caption: General workflow for an in vitro cytotoxicity assay.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HaCaT for skin effects, A549 for respiratory effects) in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.
-
Treatment: Expose the cells to a range of concentrations of the compound for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay (measures metabolic activity) or LDH release assay (measures membrane integrity).[8]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[8]
In Vitro Skin Irritation Test (OECD Guideline 439)
This test uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.
Methodology:
-
Tissue Preparation: Reconstituted human epidermis models are pre-incubated.
-
Exposure: A defined amount of the test substance is applied topically to the tissue surface for a specific duration (e.g., 60 minutes).
-
Post-Exposure: The substance is removed by washing, and the tissues are incubated for a recovery period (e.g., 42 hours).[9]
-
Viability Assessment: Tissue viability is determined by the enzymatic conversion of MTT to a colored formazan product, which is then quantified spectrophotometrically.[9]
-
Classification: If the tissue viability is reduced below a certain threshold (e.g., ≤ 50%), the substance is classified as a skin irritant.[9]
Acute Eye Irritation/Corrosion Test (OECD Guideline 405)
This guideline describes an in vivo test for assessing eye irritation, which should only be considered after a weight-of-evidence analysis of existing data and in vitro alternatives.[5]
Methodology:
-
Animal Model: The test is typically performed on albino rabbits.
-
Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, such as corneal opacity, iritis, and conjunctival redness and swelling.
-
Scoring: The severity of the lesions is scored to determine the level of irritation and its reversibility.
Safe Handling and Storage
Given the identified and potential hazards, the following precautions are recommended:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The container should be kept under an inert atmosphere.
Conclusion
This compound is a chemical with known hazards of acute oral toxicity, skin and eye irritation, and respiratory irritation. While specific toxicological data is limited, an analysis of its functional groups suggests that care should be taken to avoid exposure. The information and protocols provided in this guide are intended to assist researchers and scientists in implementing appropriate safety measures when handling this compound. Further experimental investigation is required to fully characterize its toxicological profile.
References
- 1. 1-(4-Ethynylphenyl)ethanone | CAS#:42472-69-5 | Chemsrc [chemsrc.com]
- 2. mdpi.com [mdpi.com]
- 3. Neurotoxic interactions of industrially used ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Immune Cells Affect Dermatitis: Nutritional and Lifestyle Tips for Better Skin Health - Jessica Fonteneau Nutrition [jessicafonteneaunutrition.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of Skin Cells and Transcription Factors by Skin Irritants [stacks.cdc.gov]
- 7. Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. CAS 42472-69-5: Ethanone,1-(4-ethynylphenyl)- | CymitQuimica [cymitquimica.com]
- 9. Cell Signaling Pathway Reveals the Secrets Behind a Healthy Skin Barrier | Technology Networks [technologynetworks.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(3-Ethynylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(3-Ethynylphenyl)ethanone, a valuable building block in pharmaceutical and materials science research. The synthesis is a two-step process commencing with a Sonogashira coupling reaction, followed by the deprotection of a silyl-protected intermediate.
Reaction Scheme
The overall synthetic route involves the palladium- and copper-catalyzed Sonogashira coupling of 1-(3-bromophenyl)ethanone with trimethylsilylacetylene, followed by the removal of the trimethylsilyl protecting group to yield the desired product.
Step 1: Sonogashira Coupling
Step 2: Deprotection
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp. | Time | Yield (%) | Purity (%) |
| 1 | 1-(3-bromophenyl)ethanone, Trimethylsilylacetylene | 1-(3-((trimethylsilyl)ethynyl)phenyl)ethanone | Pd(PPh₃)₂Cl₂, CuI, Triethylamine | Triethylamine | 70°C | 1 h | ~95 | >95 |
| 2 | 1-(3-((trimethylsilyl)ethynyl)phenyl)ethanone | This compound | Potassium Carbonate | Methanol | RT | 2 h | ~82-92 | >98 |
Experimental Protocols
Step 1: Synthesis of 1-(3-((trimethylsilyl)ethynyl)phenyl)ethanone (Sonogashira Coupling)
This procedure outlines the coupling of 1-(3-bromophenyl)ethanone with trimethylsilylacetylene.
Materials:
-
1-(3-bromophenyl)ethanone
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon gas inlet
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 1-(3-bromophenyl)ethanone (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.015 eq), and copper(I) iodide (0.015 eq).
-
Add anhydrous triethylamine as the solvent.
-
To this mixture, add trimethylsilylacetylene (1.2-1.5 eq) via syringe.
-
Heat the reaction mixture to reflux (approximately 70°C) and stir for 1 hour.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.[1]
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford 1-(3-((trimethylsilyl)ethynyl)phenyl)ethanone.
Step 2: Synthesis of this compound (Deprotection)
This procedure details the removal of the trimethylsilyl protecting group to yield the final product.[2]
Materials:
-
1-(3-((trimethylsilyl)ethynyl)phenyl)ethanone
-
Potassium carbonate (K₂CO₃), anhydrous[2]
-
Methanol (MeOH)[2]
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas inlet
Procedure:
-
Dissolve 1-(3-((trimethylsilyl)ethynyl)phenyl)ethanone (1.0 eq) in methanol in a round-bottom flask under an inert atmosphere.[2]
-
Add anhydrous potassium carbonate (0.12 eq) to the solution.[2]
-
Stir the mixture at room temperature for 2 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo.[2]
-
Dilute the residue with diethyl ether and wash with water, followed by brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a petrol/ether mixture) to yield this compound as a solid.[2]
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process from the starting material to the final product.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Key Components
This diagram shows the relationship between the reactants, catalysts, and intermediates in the Sonogashira coupling step.
Caption: Key components in the Sonogashira coupling reaction.
References
Application Notes and Protocols for 1-(3-Ethynylphenyl)ethanone in Copper-Catalyzed Click Chemistry (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is characterized by its wide scope, tolerance of numerous functional groups, and high yields, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][4] 1-(3-Ethynylphenyl)ethanone is a versatile building block for CuAAC reactions, incorporating a terminal alkyne for click functionalization and a ketone moiety that can be further modified or utilized for its electronic properties. The resulting triazole-containing acetophenone derivatives are of significant interest in medicinal chemistry as potential kinase inhibitors and other therapeutic agents.
These application notes provide an overview of the use of this compound in CuAAC reactions, including key considerations for reaction optimization and detailed experimental protocols.
Key Considerations for CuAAC with this compound
The success of a CuAAC reaction hinges on several factors, including the choice of catalyst, solvent, and reaction conditions. While aryl alkynes such as this compound are generally effective substrates, their reactivity can be influenced by these parameters.
Catalytic Systems: The active catalyst in CuAAC is a copper(I) species.[1] Several methods can be employed to generate or introduce Cu(I) into the reaction mixture:
-
In situ reduction of Copper(II) salts: The most common and convenient method involves the use of a copper(II) salt, such as CuSO₄·5H₂O, in combination with a reducing agent, typically sodium ascorbate.[4] This system is effective in a variety of solvents, including aqueous mixtures.
-
Copper(I) salts: Direct use of Cu(I) salts like CuI or CuBr can also be effective. These are often used in organic solvents and may not require an additional reducing agent if oxidation is minimized.
-
Ligands: The addition of a ligand can stabilize the Cu(I) catalyst, prevent disproportionation, and accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivative, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are commonly used ligands.
Solvent Systems: The choice of solvent depends on the solubility of the reactants and the catalytic system. Common solvents for CuAAC reactions include:
-
t-Butanol/Water (1:1): A versatile mixture suitable for a wide range of azides and the CuSO₄/sodium ascorbate catalytic system.
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF): Good choices for dissolving a broad range of organic compounds.
-
Tetrahydrofuran (THF), Dichloromethane (DCM), and Toluene: Often used with Cu(I) salt catalysts.
Reaction Temperature: Most CuAAC reactions proceed efficiently at room temperature. However, gentle heating (e.g., 40-60 °C) can be employed to accelerate the reaction, particularly with less reactive substrates.
Experimental Protocols
The following protocols provide detailed methodologies for performing CuAAC reactions with this compound.
Protocol 1: General Procedure using CuSO₄/Sodium Ascorbate in t-BuOH/H₂O
This is a robust and widely applicable protocol for the synthesis of 1-(3-(1-(substituted)-1H-1,2,3-triazol-4-yl)phenyl)ethanone derivatives.
Materials:
-
This compound
-
Organic azide of choice
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq.) and the desired organic azide (1.0-1.2 eq.) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.) in a minimal amount of water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq.) in a minimal amount of water.
-
To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Procedure using Copper(I) Iodide in an Organic Solvent
This protocol is suitable for reactions where anhydrous conditions are preferred.
Materials:
-
This compound
-
Organic azide of choice
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., THF, DCM, or DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the organic azide (1.0-1.2 eq.), and the anhydrous solvent.
-
Add copper(I) iodide (0.01-0.05 eq.) and DIPEA or TEA (1.0-2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the pure product.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the CuAAC reaction with this compound based on protocols for structurally similar aryl alkynes. Actual yields and reaction times may vary depending on the specific azide used.
| Catalyst System | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| CuSO₄ (5 mol%), NaAscorbate (10 mol%) | t-BuOH/H₂O (1:1) | 25 | 2 - 12 | 85 - 98 |
| CuI (5 mol%) | THF | 25 | 4 - 24 | 80 - 95 |
| CuI (2 mol%), DIPEA (2 eq.) | DMF | 50 | 1 - 6 | 90 - 99 |
Visualizations
General Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Catalytic cycle of the CuAAC reaction.
Experimental Workflow for CuAAC Synthesis
Caption: A typical experimental workflow for a CuAAC reaction.
Conclusion
This compound is a valuable and versatile substrate for the copper-catalyzed azide-alkyne cycloaddition. The straightforward and high-yielding nature of the CuAAC reaction allows for the efficient synthesis of a diverse library of 1,2,3-triazole-containing acetophenones. These compounds serve as important intermediates and potential lead compounds in drug discovery and development. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ this compound in their synthetic endeavors.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
Application Notes and Protocols: 1-(3-Ethynylphenyl)ethanone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Ethynylphenyl)ethanone is a bifunctional organic building block that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a terminal alkyne and a ketone moiety on a phenyl ring, offers two distinct reactive sites for a variety of chemical transformations. The terminal alkyne group is a versatile handle for carbon-carbon bond formation through reactions such as the Sonogashira coupling and azide-alkyne cycloadditions (click chemistry). The acetyl group provides a site for further functionalization, including condensation and reduction reactions. These characteristics make this compound a valuable precursor for the synthesis of complex molecules, including pharmacologically active compounds like kinase inhibitors.
Core Applications
Sonogashira Coupling: Formation of Aryl Alkynes
Application Notes
The Sonogashira reaction is a powerful cross-coupling method in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[3][4] For this compound, the terminal alkyne can be coupled with a wide array of aryl and heteroaryl halides to generate substituted diarylacetylene scaffolds. These structures are prevalent in pharmaceuticals, natural products, and organic materials.[1] The reaction is known for its mild conditions and tolerance of various functional groups, making it a highly valuable tool in complex molecule synthesis.[1][2]
Quantitative Data: Representative Conditions for Sonogashira Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 96 |
| 2 | Bromobenzene | Pd₂(dba)₃ (1) | CuI (2) | PPh₃/Et₃N | Toluene | 80 | 85 |
| 3 | 4-Iodotoluene | Pd on alumina (5) | Cu₂O on alumina (0.1) | - | THF/DMA (9:1) | 75 | >98 (conv.) |
| 4 | 2,5-Diiodobenzoyl-morpholine | Pd₂(dba)₃ (5) | - | i-Pr₂NEt | DMSO | RT | 81-86 |
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
This protocol describes a general procedure for the Sonogashira coupling of this compound with iodobenzene.
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.01 eq.).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the solids.
-
To the stirred solution, add iodobenzene (1.1 eq.) followed by triethylamine (2.0 eq.).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-(3-(phenylethynyl)phenyl)ethanone.
Catalytic Cycle for Sonogashira Coupling
References
Applications of 3-Ethynylacetophenone in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction
3-Ethynylacetophenone is a versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its structure, featuring a reactive terminal alkyne and a modifiable ketone group, allows for its facile incorporation into a diverse range of molecular scaffolds. This application note provides a comprehensive overview of the utility of 3-ethynylacetophenone, with a particular focus on its application in the synthesis of kinase inhibitors, specifically targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[1][2] Detailed protocols for key synthetic transformations and biological assays are provided to guide researchers in the effective use of this compound in drug discovery and development.
Key Applications of 3-Ethynylacetophenone
The unique chemical architecture of 3-ethynylacetophenone makes it a valuable precursor for the synthesis of a variety of biologically active molecules.
-
Building Block for Heterocyclic Compounds: The ketone functionality can be readily transformed into various heterocyclic systems, such as pyrimidines, pyridines, and quinazolines, which are common scaffolds in many approved drugs.[3][4]
-
Participant in "Click Chemistry": The terminal alkyne group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5] This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which can serve as stable linkers or pharmacophoric elements in drug candidates.
-
Precursor for Kinase Inhibitors: The combination of its synthetic tractability and the known importance of the acetophenone and ethynyl moieties in kinase binding has led to the exploration of 3-ethynylacetophenone derivatives as potent kinase inhibitors.[6][7]
Application Focus: Synthesis of a Novel PI3K Inhibitor
This section details the synthesis and biological evaluation of a hypothetical, yet representative, PI3K inhibitor derived from 3-ethynylacetophenone. The design strategy involves utilizing the ethynyl group for a "click" reaction to introduce a solubilizing or pharmacophorically important moiety and modifying the ketone to interact with the kinase hinge region.
Synthesis of 3-Ethynylacetophenone
3-Ethynylacetophenone can be synthesized from the commercially available 3-bromoacetophenone via a Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
Materials:
-
3-Bromoacetophenone
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoacetophenone (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
To this stirred suspension, add ethynyltrimethylsilane (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-((trimethylsilyl)ethynyl)acetophenone.
-
Dissolve the silylated intermediate in THF and treat with TBAF solution (1.1 eq) at 0 °C.
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield 3-ethynylacetophenone.
Logical Workflow for Synthesis of 3-Ethynylacetophenone
References
- 1. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazolopyrimidine-Based Kinase Inhibitors Using 1-(3-Ethynylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, forming the core of several approved drugs. This document provides detailed application notes and protocols for the synthesis of a potent kinase inhibitor, utilizing 1-(3-ethynylphenyl)ethanone as a key building block. The synthetic strategy employs a Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.
The target of the synthesized inhibitor is the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, a non-receptor tyrosine kinase. The fusion protein Bcr-Abl, resulting from a chromosomal translocation, is the causative agent of Chronic Myelogenous Leukemia (CML). While first-generation inhibitors like Imatinib are effective, the emergence of drug resistance, often through mutations in the kinase domain such as the T315I "gatekeeper" mutation, necessitates the development of new inhibitors. The incorporation of an ethynyl linker, derived from this compound, allows for the exploration of novel binding interactions within the kinase domain, potentially overcoming resistance mechanisms.
Synthetic Scheme
The synthesis of the target kinase inhibitor, here designated as PZ-3EA-1 , involves a Sonogashira coupling between this compound and 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Application Notes and Protocols: 1-(3-Ethynylphenyl)ethanone in Materials Science and Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Ethynylphenyl)ethanone, also known as 3-ethynylacetophenone, is a bifunctional organic molecule possessing both a reactive terminal alkyne group and a ketone functionality. This unique combination of reactive sites makes it a versatile building block for the synthesis of advanced functional polymers and materials. The ethynyl group can participate in a variety of polymerization reactions, including carbon-carbon bond-forming reactions like Sonogashira coupling and cyclotrimerization, as well as click chemistry reactions. The acetyl group offers a site for post-polymerization modification or can influence the polymer's final properties, such as solubility and thermal characteristics. These attributes make this compound a promising monomer for creating materials with tailored optical, electronic, and thermal properties for a range of applications.
Key Applications and Potential Uses
The dual functionality of this compound opens up possibilities for its use in several areas of materials science and polymer chemistry:
-
Synthesis of Conjugated Polymers: The ethynyl group allows for the creation of conjugated polymer backbones, such as poly(phenylene ethynylene)s (PPEs). These materials are of interest for their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors due to their fluorescent and conductive properties.
-
Formation of Crosslinked Networks: The alkyne functionality can undergo cyclotrimerization to form highly crosslinked, thermally stable polymer networks. These networks can be utilized as thermosetting resins, dielectric materials, and components in composite materials.
-
Post-Polymerization Modification: The ketone group on the phenyl ring provides a handle for further chemical modifications after polymerization. This allows for the tuning of polymer properties, such as solubility, or for the attachment of specific functional moieties, including bioactive molecules.
-
Precursor for Triarylbenzene Derivatives: The cyclotrimerization of this compound can be controlled to yield 1,3,5-triacetyl-2,4,6-triphenylbenzene, a tripodal molecule that can serve as a core for dendrimers or as a building block for more complex supramolecular architectures.
Data Presentation
Quantitative data for polymers synthesized directly from this compound is not extensively available in the public domain. The following table summarizes typical properties of analogous poly(phenylene ethynylene) (PPE) and poly(aryl ether ketone) (PAEK) type polymers to provide an estimated performance profile. Researchers should consider this data as a guideline, as the actual properties will be dependent on the specific synthetic conditions and polymer structure.
| Property | Poly(phenylene ethynylene) Analogs | Poly(aryl ether ketone) Analogs | Method of Determination | Notes |
| Thermal Properties | ||||
| Glass Transition Temp. (Tg) | 120–131 °C | 144 - 216 °C[1][2] | Differential Scanning Calorimetry (DSC) | The presence of the acetyl group may increase Tg due to increased polarity and intermolecular interactions. |
| 5% Weight Loss Temp. (Td5) | > 400 °C | 406 - 434 °C[3] | Thermogravimetric Analysis (TGA) | High thermal stability is a characteristic feature of aromatic polymers. Crosslinking via the ethynyl group can further enhance this. |
| Mechanical Properties | ||||
| Tensile Strength | Not widely reported | 82.0 - 98.3 MPa[1][4] | Tensile Testing | These values are typical for rigid, amorphous polymers. Properties will be highly dependent on molecular weight and processing conditions. |
| Young's Modulus | Not widely reported | 2.17 - 3.51 GPa[1][4] | Tensile Testing | Reflects the stiffness of the material. |
| Elongation at Break | Not widely reported | 5.54 - 22.86 %[1][4] | Tensile Testing | Generally, rigid aromatic polymers exhibit low elongation at break. |
| Optical Properties | ||||
| Photoluminescence (PL) Maxima | 420 - 450 nm (in solution and thin film) | Not applicable | Fluorescence Spectroscopy | PPEs are known for their blue-violet fluorescence. The acetyl group may cause a slight red-shift in the emission spectrum. |
| Molecular Properties | ||||
| Molecular Weight (Mw) | 10,000 - 18,000 g/mol [5] | Not directly comparable | Gel Permeation Chromatography (GPC) | Molecular weight can be controlled by adjusting reaction conditions and monomer-to-catalyst ratios. |
| Polydispersity Index (PDI) | 1.3 - 1.7[5] | Not directly comparable | Gel Permeation Chromatography (GPC) | Values are typical for step-growth polymerization mechanisms like Sonogashira coupling. |
Experimental Protocols
Protocol 1: Synthesis of Linear Poly(3-acetylphenylene ethynylene) via Sonogashira Coupling
This protocol describes the synthesis of a linear conjugated polymer using a palladium-copper catalyzed Sonogashira cross-coupling reaction.
Materials:
-
This compound (monomer)
-
1,4-Diiodobenzene (co-monomer)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Toluene (anhydrous)
-
Diisopropylamine (DIPA, anhydrous)
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), 1,4-diiodobenzene (1 equivalent), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and PPh₃ (8 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene and diisopropylamine (e.g., in a 4:1 v/v ratio) via syringe.
-
Heat the reaction mixture to 70-80 °C under a positive pressure of inert gas and stir for 24-48 hours.
-
Monitor the reaction progress by techniques such as GPC or by observing the precipitation of the polymer.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the polymer precipitate by filtration, wash thoroughly with methanol, and dry under vacuum at 40-50 °C.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity.
-
FTIR Spectroscopy: To verify the disappearance of the terminal alkyne C-H stretch and the presence of the internal alkyne C≡C stretch.
-
UV-Vis and Photoluminescence Spectroscopy: To characterize the optical properties.
-
TGA and DSC: To evaluate the thermal properties.
Protocol 2: Synthesis of a Crosslinked Polymeric Network via Cyclotrimerization
This protocol outlines the thermal cyclotrimerization of this compound to form a rigid, crosslinked network.
Materials:
-
This compound
-
High-boiling point solvent (e.g., diphenyl ether or Dowtherm A), optional for solution polymerization
-
Inert atmosphere (Argon or Nitrogen)
-
Curing oven or hot press
Procedure:
-
Melt Polymerization:
-
Place this compound in a mold.
-
Heat the mold in an oven or hot press under an inert atmosphere.
-
A typical curing cycle would be: 150 °C for 1 hour, 180 °C for 2 hours, and a final post-cure at 200-250 °C for 2-4 hours. The exact temperatures and times should be optimized based on DSC analysis of the monomer.
-
-
Solution Polymerization (for pre-polymer synthesis):
-
Dissolve this compound in a high-boiling point solvent in a reaction vessel equipped with a condenser and inert gas inlet.
-
Heat the solution to a temperature below the full curing temperature (e.g., 120-150 °C) to form a soluble, low-molecular-weight prepolymer.
-
The prepolymer can then be isolated and subsequently cured at a higher temperature as described above.
-
Characterization:
-
FTIR Spectroscopy: To monitor the disappearance of the ethynyl group.
-
Differential Scanning Calorimetry (DSC): To determine the curing exotherm and the glass transition temperature (Tg) of the cured network.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the crosslinked polymer.
-
Dynamic Mechanical Analysis (DMA): To measure the thermomechanical properties, including storage modulus and tan delta.
Mandatory Visualization
Caption: Sonogashira cross-coupling polymerization workflow.
Caption: Cyclotrimerization of this compound.
References
Application Notes and Protocols for Bioconjugation Using 3-Acetylphenylacetylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 3-acetylphenylacetylene (also known as 3-ethynylacetophenone) in bioconjugation. This versatile reagent serves as a valuable building block for covalently linking molecules to biomolecules such as proteins, peptides, and nucleic acids, with significant applications in drug development, diagnostics, and fundamental research.
Introduction to Bioconjugation with 3-Acetylphenylacetylene
3-Acetylphenylacetylene is an aromatic alkyne containing a terminal acetylene group, making it a suitable partner for bioorthogonal "click chemistry" reactions. The two primary and most efficient methods for its use in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly specific, efficient, and can be performed under biocompatible conditions.[1]
The acetyl group on the phenyl ring can be used for further functionalization or can subtly influence the electronic properties of the alkyne, potentially affecting reaction kinetics. The phenylacetylene moiety itself is a versatile building block in organic synthesis and materials science.[2]
Key Bioconjugation Techniques
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click chemistry reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne (like 3-acetylphenylacetylene) and an azide.[3] This reaction is known for its high yields, stereospecificity, and tolerance of a wide range of functional groups.[1] The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[3]
Reaction Scheme: R₁-C≡CH (3-acetylphenylacetylene derivative) + N₃-R₂ (azide-modified biomolecule) --[Cu(I)]--> R₁-(triazole)-R₂
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, which reacts spontaneously with an azide to form a stable triazole. While 3-acetylphenylacetylene itself is not a strained alkyne, it would be the azide-bearing partner that is modified to participate in this reaction. For the purpose of these notes, we will consider the scenario where a biomolecule is functionalized with an azide and reacts with a strained alkyne. SPAAC is particularly advantageous for in vivo applications due to the absence of cytotoxic copper catalysts.[4]
Quantitative Data on Phenylacetylene Derivative Bioconjugation
The following tables provide representative quantitative data for bioconjugation reactions involving phenylacetylene derivatives. It is important to note that optimal conditions for 3-acetylphenylacetylene may vary and require empirical determination.
Table 1: Representative Conditions for CuAAC Bioconjugation of Phenylacetylene Derivatives
| Parameter | Condition | Typical Range | Notes |
| Alkyne Concentration | 1 - 10 equivalents | 10 µM - 1 mM | Excess alkyne can drive the reaction to completion. |
| Azide Concentration | 1 equivalent | 10 µM - 1 mM | Typically the limiting reagent when labeling a biomolecule. |
| Copper(I) Catalyst | CuSO₄/Sodium Ascorbate | 50 µM - 1 mM | A 1:5 to 1:10 ratio of CuSO₄ to sodium ascorbate is common. |
| Ligand | THPTA or TBTA | 1 - 5 equivalents to Cu | Ligands accelerate the reaction and protect biomolecules from oxidative damage.[5] |
| Solvent | Aqueous buffer (e.g., PBS) | pH 7.0 - 8.0 | Co-solvents like DMSO or t-butanol can be used to solubilize reagents. |
| Temperature | Room Temperature | 4°C - 37°C | Reaction is typically fast at room temperature. |
| Reaction Time | 1 - 4 hours | 30 min - 24 h | Monitored by chromatography (e.g., HPLC) or spectroscopy. |
| Typical Yield | >90% | 70 - 99% | Highly dependent on the specific biomolecule and reagents. |
Table 2: Representative Kinetic Data for SPAAC Reactions
| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| DIBO | ~0.3 | Dibenzocyclooctynol, a common SPAAC reagent. |
| DIFO | ~0.8 | Difluorinated cyclooctyne, exhibits faster kinetics. |
| BCN | ~0.1 | Bicyclononyne, another widely used strained alkyne. |
Data in this table is for the reaction of the specified cyclooctyne with an azide and is provided for comparative purposes to illustrate the range of SPAAC reaction kinetics.
Experimental Protocols
Protocol 1: CuAAC Conjugation of a Protein with 3-Acetylphenylacetylene
This protocol describes the general procedure for labeling an azide-modified protein with 3-acetylphenylacetylene.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
3-Acetylphenylacetylene
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve 3-acetylphenylacetylene in DMSO to prepare a 10 mM stock solution.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in PBS.
-
Add the THPTA stock solution to a final concentration of 1 mM.
-
Add the 3-acetylphenylacetylene stock solution to a final concentration of 100 µM (a 10-fold excess relative to a 10 µM protein solution is a good starting point).
-
Add the CuSO₄ stock solution to a final concentration of 200 µM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.
-
Gently mix the reaction components by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker.
-
-
Purification:
-
Remove unreacted small molecules and catalyst by size-exclusion chromatography, dialysis, or spin filtration.
-
-
Characterization:
-
Confirm conjugation by SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), or HPLC analysis.
-
Protocol 2: General SPAAC of an Azide-Modified Biomolecule
This protocol outlines a general procedure for labeling a biomolecule containing an azide group with a strained cyclooctyne derivative.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained cyclooctyne (e.g., DBCO-PEG4-NHS ester for prior modification of a molecule, or a DBCO-functionalized molecule for direct conjugation)
-
DMSO (if needed to dissolve the cyclooctyne reagent)
-
Purification system
Procedure:
-
Prepare Reagent Solution:
-
Dissolve the strained cyclooctyne reagent in DMSO or an appropriate solvent to a stock concentration (e.g., 10 mM).
-
-
Reaction Setup:
-
To the azide-modified biomolecule in buffer, add the strained cyclooctyne stock solution to the desired final concentration (typically 2-10 equivalents).
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne.
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove excess cyclooctyne.
-
-
Characterization:
-
Analyze the conjugate by appropriate methods like SDS-PAGE, mass spectrometry, or HPLC.
-
Visualizations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Workflow for CuAAC bioconjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Logical Diagram
Caption: Logical flow of a SPAAC reaction.
Applications in Drug Development
The ability to conjugate 3-acetylphenylacetylene to biomolecules opens up numerous possibilities in drug development:
-
Antibody-Drug Conjugates (ADCs): The alkyne group can be used to attach potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic properties, such as half-life and stability.[1]
-
PROTACs and Molecular Glues: The triazole linkage can be incorporated into the design of proteolysis-targeting chimeras (PROTACs) and other small molecule degraders.
-
Diagnostic Probes: Fluorophores, radiolabels, or other imaging agents can be conjugated to targeting moieties for diagnostic applications.
Conclusion
3-Acetylphenylacetylene is a valuable reagent for bioconjugation, primarily through CuAAC reactions. The protocols and data provided herein serve as a guide for researchers to design and execute their own bioconjugation experiments. While the provided quantitative data is based on related phenylacetylene derivatives, it offers a solid starting point for optimization. The versatility and efficiency of click chemistry make 3-acetylphenylacetylene an important tool in the development of novel therapeutics and research probes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Phenylacetylene: a hydrogen bonding chameleon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of bulk photo-initiated copper(i)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(3-Ethynylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Ethynylphenyl)ethanone is a versatile bifunctional building block in organic synthesis, particularly for the construction of a diverse range of heterocyclic compounds. Its structure, featuring a reactive terminal alkyne and a ketone moiety, allows for a variety of chemical transformations to generate scaffolds of significant interest in medicinal chemistry and drug development. Pyrazoles, isoxazoles, and 1,2,3-triazoles are prominent among the heterocyclic systems accessible from this precursor. These five-membered nitrogen- and oxygen-containing heterocycles are privileged structures found in numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]
These application notes provide detailed protocols for the synthesis of pyrazoles, isoxazoles, and 1,2,3-triazoles utilizing this compound as a common starting material. The methodologies described are based on well-established and robust chemical reactions, including cyclocondensation, 1,3-dipolar cycloaddition, and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[4][5][6][7] Additionally, the potential for further molecular diversification through Sonogashira coupling prior to heterocycle formation is discussed.[8]
Synthetic Applications of this compound
The dual reactivity of this compound allows for several synthetic strategies to access a variety of heterocyclic cores. The terminal alkyne can readily participate in cycloaddition reactions, while the ketone can undergo condensation with binucleophiles. This enables the regioselective synthesis of different isomers depending on the reaction conditions and reagents employed.
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole synthesis [organic-chemistry.org]
Application Notes and Protocols for Claisen-Schmidt Condensation Reactions Involving 1-(3-Ethynylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Claisen-Schmidt condensation reaction utilizing 1-(3-ethynylphenyl)ethanone as the ketone component. The protocols outlined are designed to guide researchers in the synthesis of novel chalcone derivatives, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1]
Introduction to Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, which are α,β-unsaturated ketones.[2][3] This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.[4] The resulting chalcone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1] The presence of the ethynyl group on the phenyl ring of this compound offers a unique opportunity for further chemical modifications, making the resulting chalcones valuable intermediates for the synthesis of more complex molecules.
Reaction Principle
The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism. A strong base, such as sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of this compound to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[4]
Experimental Protocols
The following is a representative protocol for the synthesis of a chalcone derivative from this compound and a substituted aromatic aldehyde. This protocol is based on established Claisen-Schmidt condensation procedures.[4]
General Protocol for the Synthesis of (E)-1-(3-Ethynylphenyl)-3-(aryl)prop-2-en-1-one
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-(dimethylamino)benzaldehyde)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in an appropriate volume of ethanol.
-
Addition of Aldehyde: To the stirred solution, add the desired substituted aromatic aldehyde (1 equivalent).
-
Initiation of Condensation: Slowly add an aqueous solution of NaOH or KOH (typically 10-40%) to the reaction mixture at room temperature.[4][5]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for a period of 2 to 24 hours. The progress of the reaction should be monitored by TLC.[4][6]
-
Work-up: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.
-
Precipitation: Acidify the mixture with dilute HCl to precipitate the crude chalcone product.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold distilled water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure chalcone.[7]
Data Presentation
The following tables summarize the expected products and representative analytical data for the Claisen-Schmidt condensation of this compound with various aromatic aldehydes. Please note that the yields and specific spectral data are illustrative and may vary based on the exact reaction conditions and the purity of the starting materials.
Table 1: Representative Chalcones Derived from this compound
| Product ID | Aldehyde Reactant | Product Name | Molecular Formula |
| CP-1 | Benzaldehyde | (E)-1-(3-Ethynylphenyl)-3-phenylprop-2-en-1-one | C₁₇H₁₂O |
| CP-2 | 4-Methoxybenzaldehyde | (E)-1-(3-Ethynylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₈H₁₄O₂ |
| CP-3 | 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-1-(3-ethynylphenyl)prop-2-en-1-one | C₁₇H₁₁ClO |
| CP-4 | 4-(Dimethylamino)benzaldehyde | (E)-3-(4-(Dimethylamino)phenyl)-1-(3-ethynylphenyl)prop-2-en-1-one | C₁₉H₁₇NO |
Table 2: Expected Analytical Data for Representative Chalcones
| Product ID | Expected Yield (%) | Melting Point (°C) | Expected ¹H NMR Signals (δ, ppm) | Expected IR Bands (cm⁻¹) |
| CP-1 | 60-85 | 85-90 | ~8.0-7.4 (m, Ar-H), ~7.8 (d, J≈15 Hz, -CH=), ~7.5 (d, J≈15 Hz, =CH-CO), ~3.1 (s, -C≡CH) | ~3280 (-C≡C-H), ~2100 (-C≡C-), ~1660 (C=O), ~1600 (C=C) |
| CP-2 | 65-90 | 110-115 | ~8.0-6.9 (m, Ar-H), ~7.7 (d, J≈15 Hz, -CH=), ~7.4 (d, J≈15 Hz, =CH-CO), ~3.8 (s, -OCH₃), ~3.1 (s, -C≡CH) | ~3285 (-C≡C-H), ~2105 (-C≡C-), ~1655 (C=O), ~1595 (C=C) |
| CP-3 | 60-80 | 120-125 | ~8.0-7.4 (m, Ar-H), ~7.8 (d, J≈15 Hz, -CH=), ~7.5 (d, J≈15 Hz, =CH-CO), ~3.1 (s, -C≡CH) | ~3275 (-C≡C-H), ~2100 (-C≡C-), ~1665 (C=O), ~1590 (C=C) |
| CP-4 | 70-95 | 130-135 | ~7.9-6.7 (m, Ar-H), ~7.7 (d, J≈15 Hz, -CH=), ~7.3 (d, J≈15 Hz, =CH-CO), ~3.1 (s, -C≡CH), ~3.0 (s, -N(CH₃)₂) | ~3290 (-C≡C-H), ~2110 (-C≡C-), ~1650 (C=O), ~1585 (C=C) |
Mandatory Visualizations
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References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Click Chemistry with 3-Ethynylacetophenone
Welcome to the technical support center for the optimization of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 3-ethynylacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide targeted guidance and troubleshooting for this specific application of click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary click chemistry reaction for 3-ethynylacetophenone?
The most common and efficient click chemistry reaction for 3-ethynylacetophenone is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition of the terminal alkyne of 3-ethynylacetophenone with an organic azide to selectively form a stable 1,4-disubstituted 1,2,3-triazole. A copper(I) catalyst is crucial for accelerating the reaction and ensuring high regioselectivity.[1][2]
Q2: How does the electron-withdrawing nature of the acetyl group in 3-ethynylacetophenone affect the CuAAC reaction?
The acetyl group is electron-withdrawing, which can influence the reactivity of the alkyne. While electron-withdrawing groups can increase the acidity of the terminal alkyne proton, facilitating the formation of the copper acetylide intermediate, they can also impact the overall reaction kinetics. Optimization of reaction conditions is therefore crucial to achieve high yields.
Q3: What are the essential reagents for a successful CuAAC reaction with 3-ethynylacetophenone?
A typical CuAAC reaction with 3-ethynylacetophenone requires the following:
-
3-Ethynylacetophenone: The alkyne component.
-
An Organic Azide: The reaction partner.
-
A Copper(I) Source: Often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent. Direct sources of Cu(I) like CuI or CuBr can also be used.[3]
-
A Reducing Agent: Sodium ascorbate is widely used to reduce Cu(II) to the active Cu(I) catalytic species and to prevent oxidative homocoupling of the alkyne.[1]
-
A Ligand (highly recommended): Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) stabilize the Cu(I) catalyst, prevent oxidation, and can significantly increase the reaction rate.[3]
-
An Appropriate Solvent: A variety of solvents can be used, often mixtures of water with organic co-solvents like t-butanol, DMSO, DMF, or acetonitrile to ensure solubility of all reactants.[4]
Q4: Can I use a catalyst other than copper for the reaction of 3-ethynylacetophenone?
Yes, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, can also catalyze azide-alkyne cycloadditions. However, it is important to note that ruthenium catalysts typically yield the 1,5-disubstituted 1,2,3-triazole regioisomer, in contrast to the 1,4-regioisomer obtained with copper catalysis.[1] This provides a synthetic route to access the other triazole isomer.
Troubleshooting Guide
This guide addresses common issues encountered during the CuAAC reaction with 3-ethynylacetophenone.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Copper Catalyst | - Ensure your Cu(I) source is not oxidized. If using a Cu(II) salt, ensure the reducing agent (e.g., sodium ascorbate) is fresh and used in slight excess.[1]- Use a stabilizing ligand like THPTA or BTTAA to protect the Cu(I) catalyst from oxidation.[3]- Degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can oxidize the Cu(I) catalyst. |
| Impure Reagents | - Verify the purity of 3-ethynylacetophenone and the azide starting material. Impurities can inhibit the catalyst.- 3-ethynylacetophenone can be susceptible to degradation; use freshly purified or high-purity material. |
| Inappropriate Solvent | - Ensure all reactants, especially the less polar 3-ethynylacetophenone, are fully dissolved in the chosen solvent system. - Consider using a co-solvent mixture such as t-BuOH/H₂O, DMSO/H₂O, or DMF/H₂O to improve solubility.[4] |
| Incorrect Stoichiometry | - A slight excess (1.1-1.2 equivalents) of the azide partner can help drive the reaction to completion. |
| Low Reaction Temperature | - While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes increase the reaction rate, especially with less reactive partners.[5] |
Problem 2: Formation of Side Products (e.g., Alkyne Homocoupling)
| Potential Cause | Suggested Solution |
| Presence of Oxygen | - Thoroughly degas all solutions by bubbling with an inert gas or by using freeze-pump-thaw cycles.- Maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction. |
| Insufficient Reducing Agent | - Use a slight excess of sodium ascorbate to maintain a reducing environment and prevent the formation of Cu(II) species that can promote homocoupling.[1] |
| High Catalyst Loading | - While counterintuitive, excessively high concentrations of copper can sometimes favor side reactions. Use the recommended catalytic amount (typically 1-5 mol%). |
Problem 3: Reaction is Slow or Stalls
| Potential Cause | Suggested Solution |
| Low Catalyst Concentration | - Increase the catalyst loading, for example, from 1 mol% to 5 mol%. |
| Catalyst Inhibition | - Certain functional groups on the azide partner (e.g., thiols) can coordinate with and inhibit the copper catalyst. Consider protecting these groups or using a higher catalyst loading. |
| Poor Solubility | - As mentioned, ensure all reactants are fully dissolved. A heterogeneous reaction mixture will lead to slow reaction rates. Try different solvent systems or increase the proportion of the organic co-solvent. |
Problem 4: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Residual Copper Catalyst | - After the reaction, wash the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride to remove copper salts. |
| Excess Reagents | - If a significant excess of one reagent was used, it may co-elute with the product during chromatography. Optimize stoichiometry in subsequent reactions.- Purification can often be achieved by crystallization or silica gel column chromatography. |
Data on Reaction Conditions
The following tables summarize typical reaction conditions for CuAAC reactions. While specific optimization for 3-ethynylacetophenone is recommended, these values provide a good starting point.
Table 1: Typical Catalyst Systems for CuAAC
| Copper Source | Reducing Agent | Ligand | Typical Loading (mol%) | Notes |
| CuSO₄·5H₂O | Sodium Ascorbate | THPTA or BTTAA | 1-5 | Most common and reliable system for aqueous and mixed solvent reactions.[3] |
| CuI | None needed | None or TBTA | 1-10 | Can be used directly, but is sensitive to oxidation. TBTA is used in organic solvents. |
| CuBr | None needed | None or TBTA | 1-10 | Similar to CuI. |
| Cu(OAc)₂ | Sodium Ascorbate | Various | 1-5 | Another common Cu(II) precursor. |
Table 2: Common Solvents for CuAAC Reactions
| Solvent System | Ratio (v/v) | Properties and Use Cases |
| t-Butanol/H₂O | 1:1 to 4:1 | A very common and effective mixture for a wide range of substrates.[6] |
| DMSO/H₂O | 1:1 to 3:1 | Good for dissolving a wide range of organic molecules. |
| DMF/H₂O | 1:1 to 3:1 | Similar to DMSO, effective for many substrates. |
| Acetonitrile/H₂O | 1:1 | Another option, particularly if reactants are highly soluble in acetonitrile. |
| Dichloromethane (DCM) | Neat | Can be used for reactions with highly non-polar substrates, often with a ligand like TBTA. |
Table 3: General Reaction Parameters
| Parameter | Typical Range | Notes |
| Temperature | Room Temperature to 80 °C | Most reactions proceed well at room temperature. Gentle heating can accelerate slow reactions.[5] |
| Reactant Concentration | 0.01 M to 1 M | Higher concentrations generally lead to faster reaction rates. |
| Reaction Time | 1 to 24 hours | Reaction progress should be monitored by TLC or LC-MS to determine completion. |
| Stoichiometry (Azide:Alkyne) | 1:1 to 1.2:1 | A slight excess of the more accessible or less expensive reagent is often used. |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction of 3-Ethynylacetophenone with Benzyl Azide
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
3-Ethynylacetophenone
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
t-Butanol
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 M solution of 3-ethynylacetophenone in t-butanol.
-
Prepare a 1 M solution of benzyl azide in t-butanol.
-
Prepare a 0.1 M solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M solution of sodium ascorbate in deionized water (prepare this solution fresh before each use).
-
Prepare a 0.1 M solution of THPTA in deionized water.
-
-
Reaction Setup:
-
To a reaction vial, add 3-ethynylacetophenone (e.g., 0.1 mmol, 100 µL of 1 M solution).
-
Add benzyl azide (e.g., 0.1 mmol, 100 µL of 1 M solution).
-
Add t-butanol (e.g., 0.4 mL) and deionized water (e.g., 0.4 mL) to achieve a 1:1 solvent mixture.
-
Add the THPTA solution (e.g., 50 µL of 0.1 M solution, 5 mol%).
-
Add the CuSO₄ solution (e.g., 10 µL of 0.1 M solution, 1 mol%).
-
-
Degassing:
-
Bubble a gentle stream of inert gas (argon or nitrogen) through the reaction mixture for 10-15 minutes to remove dissolved oxygen.
-
-
Initiation and Reaction:
-
Add the freshly prepared sodium ascorbate solution (e.g., 10 µL of 1 M solution, 10 mol%) to the reaction mixture.
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with a saturated aqueous solution of EDTA to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure 1,4-disubstituted triazole.
-
Visualizations
Caption: A typical experimental workflow for a CuAAC reaction.
Caption: A decision tree for troubleshooting low reaction yield.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 3. broadpharm.com [broadpharm.com]
- 4. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 5. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
Preventing side reactions in the synthesis of 1-(3-Ethynylphenyl)ethanone derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent and troubleshoot side reactions during the synthesis of 1-(3-ethynylphenyl)ethanone and its derivatives, primarily via Sonogashira cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing this compound derivatives via Sonogashira coupling?
A1: The most prevalent side reaction is the oxidative homo-coupling of the terminal alkyne (e.g., this compound), leading to the formation of a symmetrical 1,4-disubstituted-1,3-diyne byproduct, often referred to as a Glaser or Hay coupling product.[1][2] This side reaction consumes the starting alkyne and reduces the yield of the desired cross-coupled product.
Q2: What causes the homo-coupling side reaction?
A2: Homo-coupling is primarily caused by the presence of oxygen in the reaction mixture.[1][3] Oxygen facilitates the oxidation of the active copper(I) catalyst to copper(II), which promotes the dimerization of the alkyne.[3] Therefore, maintaining strictly anaerobic (oxygen-free) conditions is critical for minimizing this unwanted reaction.[3][4]
Q3: How can I minimize or prevent the formation of the homo-coupled diyne byproduct?
A3: Several strategies can be employed:
-
Rigorous Deoxygenation: Ensure all solvents and reagents are thoroughly deoxygenated before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[3]
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of a high-purity inert gas (Argon or Nitrogen) throughout the entire process to prevent air from entering the reaction vessel.[3][4]
-
Copper-Free Sonogashira Conditions: While a copper(I) co-catalyst generally increases the reaction rate, it is also a key promoter of homo-coupling.[2][4] Performing the reaction in the absence of a copper salt can significantly reduce the formation of the diyne byproduct.[5]
-
Use of Protecting Groups: The terminal alkyne can be protected with a group like a trialkylsilyl (e.g., trimethylsilyl, TMS) group.[6][7][8] The protected alkyne is not susceptible to homo-coupling. It can be coupled with the aryl halide, and the silyl group can be removed in a subsequent step or sometimes in situ.[7]
-
Controlled Atmosphere: Research has shown that using an atmosphere of diluted hydrogen gas in nitrogen or argon can reduce homo-coupling to as low as 2%.[1]
Q4: My reaction is not proceeding, or the yield is very low, even without significant homo-coupling. What are other potential issues?
A4: If homo-coupling is not the issue, consider the following:
-
Catalyst Deactivation: The Palladium(0) catalyst is unstable in air.[4] Ensure proper handling and that an active catalyst is used. In some cases, using a pre-catalyst like PdCl₂(PPh₃)₂ which is reduced in situ to Pd(0) can be more robust.
-
Base Quality: The amine base (e.g., triethylamine, diisopropylamine) must be pure and free of moisture. It is often recommended to use freshly distilled amines.[3] The base neutralizes the hydrogen halide formed during the reaction.[4]
-
Reagent Purity: Ensure the aryl halide and the terminal alkyne are pure. Impurities can interfere with the catalytic cycle. The copper(I) iodide, if used, should be off-white; a green or blue tint indicates oxidation to Cu(II), which can be detrimental.[3]
-
Solvent Choice: The choice of solvent (e.g., THF, DMF, or the amine base itself) can influence reaction rates and outcomes.[4] Ensure it is anhydrous and properly deoxygenated.
Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Solution(s) |
| High levels of a high molecular weight byproduct, confirmed as the diyne dimer. | Presence of oxygen promoting oxidative homo-coupling (Glaser coupling).[1][3] | 1. Improve inert atmosphere techniques: use multiple vacuum/backfill cycles with high-purity Argon. 2. Rigorously degas all solvents and liquid reagents (freeze-pump-thaw or extensive sparging).[3] 3. Switch to a copper-free Sonogashira protocol.[5] |
| Reaction stalls or fails to reach completion. | 1. Deactivation of the Pd(0) catalyst.[4] 2. Insufficient or poor quality base.[3] 3. Poor quality of CuI co-catalyst (if used).[3] | 1. Use fresh palladium catalyst or a more stable pre-catalyst. 2. Use freshly distilled, anhydrous amine base. 3. Use fresh, pure CuI. Consider purifying the CuI if it appears discolored. |
| Low yield of desired product with recovery of starting materials. | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Catalyst loading is too low. | 1. Gradually increase the reaction temperature (e.g., from room temperature to 40-50 °C). 2. Monitor the reaction by TLC or GC/LC-MS and extend the reaction time. 3. Increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%). |
| Formation of multiple unidentified byproducts. | 1. Reaction temperature is too high, causing decomposition. 2. Presence of reactive functional groups on substrates. | 1. Lower the reaction temperature. 2. Consider using protecting groups for sensitive functionalities on either the aryl halide or the alkyne. |
Data on Side Reaction Prevention
The following table summarizes the impact of different reaction conditions on the prevention of the primary side reaction, alkyne homo-coupling.
| Method | Key Parameter | Typical Yield of Homo-Coupled Product | Typical Yield of Cross-Coupled Product | Reference |
| Standard Sonogashira | Under Nitrogen Atmosphere | Often considerable (>10-20%) | Variable, often reduced | [1] |
| Modified Atmosphere | Dilute H₂ in N₂/Ar | ~2% | Very Good | [1] |
| Copper-Free Conditions | Absence of Cu(I) co-catalyst | Significantly reduced or eliminated | Good to Excellent | [4][5] |
| Protecting Group Strategy | Use of TMS-acetylene | Not formed | Good to Excellent (after deprotection) | [7][8] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the coupling of this compound with an aryl iodide.
-
Preparation: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl iodide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Inerting: Seal the flask with septa, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (4.0 eq.) via syringe, followed by a solution of this compound (1.2 eq.) in degassed triethylamine.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol minimizes the risk of homo-coupling by omitting the copper co-catalyst.
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.) and Pd(PPh₃)₄ (0.05 eq.).
-
Inerting: Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed tetrahydrofuran (THF) followed by degassed diisopropylamine (3.0 eq.). Add this compound (1.2 eq.).
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Redissolve the residue in a suitable solvent and purify directly by column chromatography on silica gel.
Visual Guides
Caption: Standard experimental workflow for Sonogashira coupling.
Caption: Catalytic cycles showing desired vs. side reactions.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 1-(3-Ethynylphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(3-Ethynylphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most common and effective methods for the purification of crude this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q2: What are the likely impurities in my crude this compound sample?
If your crude product was synthesized via a Sonogashira coupling of an aryl halide (e.g., 3-iodoacetophenone) with a terminal alkyne, common impurities may include:
-
Unreacted starting materials: 3-substituted acetophenone and the alkyne source.
-
Homocoupled alkyne (Glaser coupling byproduct): This results from the dimerization of the terminal alkyne.[1]
-
Catalyst residues: Palladium and copper catalyst residues.
-
Phosphine oxides: If phosphine ligands were used in the coupling reaction.
-
Solvent residues: Residual solvents from the reaction and workup.
Q3: How do I choose between column chromatography and recrystallization?
-
Column chromatography is generally the preferred method for separating compounds with different polarities. It is highly effective for removing a wide range of impurities, including those with similar solubility properties to the desired product.[2]
-
Recrystallization is a cost-effective and scalable method for purifying solid compounds. It is most effective when the desired compound is significantly more soluble in a hot solvent than in the same solvent when cold, and the impurities are either highly soluble or insoluble in that solvent at all temperatures.[3]
Troubleshooting Guides
Column Chromatography
Issue 1: My compound is not moving down the column.
-
Possible Cause: The solvent system (eluent) is not polar enough to displace the compound from the stationary phase (e.g., silica gel).
-
Solution: Gradually increase the polarity of the eluent. For this compound, which is a moderately polar ketone, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. You can increase the proportion of ethyl acetate to increase the eluent's polarity. For highly polar impurities, adding a small amount of methanol to the eluent might be necessary.[4]
Issue 2: All my compounds are eluting together at the solvent front.
-
Possible Cause: The eluent is too polar, causing all components of the mixture to travel with the solvent front without sufficient interaction with the stationary phase.
-
Solution: Decrease the polarity of the eluent. Start with a less polar solvent mixture, for example, a higher ratio of hexane to ethyl acetate.
Issue 3: My compound is showing significant tailing on the TLC plate and the column.
-
Possible Cause: For ketones, tailing can occur due to interactions with the acidic silanol groups on the surface of the silica gel.[4]
-
Solution: Add a small amount of a modifier to the eluent to suppress these interactions. For a neutral to slightly basic compound, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape. For acidic compounds, a small amount of acetic acid may be beneficial.[4]
Issue 4: I am not getting good separation between my product and a close-running impurity.
-
Possible Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.
-
Solution:
-
Optimize the solvent system: Try different solvent combinations. For example, replacing ethyl acetate with dichloromethane or acetone might change the selectivity.
-
Use a shallower gradient: A slow and gradual increase in the polar solvent during gradient elution can improve the resolution between closely eluting compounds.
-
Reduce the column load: Overloading the column is a common cause of poor separation. A general guideline is to load 1-5% of the silica gel weight.
-
Recrystallization
Issue 1: My compound will not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not a good solvent for your compound, even at elevated temperatures.
-
Solution: Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. For aromatic ketones, solvents like ethanol, isopropanol, or a mixed solvent system like ethanol/water or acetone/hexane can be effective.[5][6]
Issue 2: My compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.
-
Solution:
-
Lower the temperature of the hot plate.
-
Allow the solution to cool more slowly.
-
Try a different solvent with a lower boiling point.
-
Add a slightly larger volume of the hot solvent to prevent supersaturation.[3]
-
Issue 3: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, or crystallization is slow to initiate.
-
Solution:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution, or add a seed crystal of the pure compound.
-
Concentrate the solution: If the solution is not saturated, you can gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.
-
Issue 4: The recovered yield is very low.
-
Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.
-
Solution:
-
Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Ensure the solution is cooled sufficiently, preferably in an ice bath, before filtration to maximize crystal recovery.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.[3]
-
Data Presentation
The following table should be used to record and compare the results of your purification experiments.
| Purification Method | Starting Mass (g) | Purified Mass (g) | Yield (%) | Purity (by HPLC/GC) (%) | Observations |
| Column Chromatography | Eluent system, column dimensions, etc. | ||||
| Recrystallization | Solvent system, volume, cooling method, etc. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be used.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, starting with the less polar mixture if using a gradient.
-
Collect fractions of a consistent volume.
-
Monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound by single-solvent or two-solvent recrystallization.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. An ideal single solvent will show low solubility at room temperature and high solubility when hot.
-
For a two-solvent system, find a "good" solvent that dissolves the compound at all temperatures and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible. Ethanol and water are a common and effective pair for many organic compounds.[3][7]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (or the "good" solvent in a two-solvent system) and heat the mixture until the solid dissolves completely.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
If using a two-solvent system, add the hot "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
-
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Logical troubleshooting pathway for purification issues.
References
Technical Support Center: Troubleshooting 1-(3-Ethynylphenyl)ethanone Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 1-(3-Ethynylphenyl)ethanone in cross-coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide strategies for optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Sonogashira coupling reaction with this compound. What are the primary causes?
A1: Low or no conversion in a Sonogashira coupling reaction can stem from several factors. The most common issues include:
-
Inactive Catalyst: The Palladium(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[1][2] The reaction mixture turning black quickly can indicate the formation of palladium black (inactive palladium), which can be promoted by certain solvents like THF.[3]
-
Catalyst Poisoning: Although this compound lacks strongly coordinating heteroatoms, impurities in reagents or the substrate itself can lead to catalyst poisoning.[4][5]
-
Inefficient Oxidative Addition: The oxidative addition of the aryl/vinyl halide to the Pd(0) center can be sluggish, especially with less reactive halides like aryl chlorides or some bromides. This step is often rate-limiting.[6][7]
-
Poor Reagent Quality: Degradation of the base, solvent, or the coupling partner can inhibit the reaction. Amines, in particular, should be distilled and dry.
-
Inadequate Reaction Conditions: The temperature may be too low, especially for less reactive aryl bromides, or the base may not be strong enough to deprotonate the terminal alkyne effectively.[6]
Q2: What are the most common side reactions when using this compound, and how can they be minimized?
A2: The primary side reaction is the undesired homocoupling of this compound to form 1,4-bis(3-acetylphenyl)buta-1,3-diyne. This is often referred to as Glaser or Hay coupling.
-
Cause: This side reaction is typically promoted by the presence of oxygen and is catalyzed by the copper(I) cocatalyst.
-
Minimization Strategies:
-
Maintain an Inert Atmosphere: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the experiment.[8]
-
Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol can be effective.[7][9] These reactions often require a different ligand and base combination.
-
Use of Protecting Groups: Protecting the terminal alkyne with a group like trimethylsilyl (TMS) prevents homocoupling. The TMS-protected alkyne can be coupled, and the protecting group is then removed in a subsequent step.[10][11][12]
-
Q3: My reaction stalls, and I see a mix of starting material and homocoupled alkyne. What should I optimize?
A3: This scenario suggests that the homocoupling pathway is kinetically competitive with or faster than the desired cross-coupling reaction. To favor the cross-coupling product, consider the following optimizations:
-
Base Selection: The choice of base is critical. It must be strong enough to deprotonate the alkyne but not so strong as to cause degradation of starting materials. Organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common.[13] For challenging couplings, inorganic bases like Cs₂CO₃ or K₃PO₄ under copper-free conditions can be effective.[9]
-
Solvent Effects: The solvent impacts catalyst stability and solubility. While THF is common, it can sometimes promote the formation of inactive palladium black.[3] Consider switching to solvents like DMF, dioxane, or acetonitrile.[6][9]
-
Temperature Control: For reactive halides (iodides), reactions can often proceed at room temperature.[2] Less reactive halides (bromides) typically require heating.[6] Incrementally increasing the temperature may improve the rate of the desired cross-coupling over homocoupling.
-
Protecting Group Strategy: This is the most robust solution. By protecting the alkyne with a silyl group (e.g., TMS), you completely shut down the homocoupling pathway. The desired cross-coupling is performed, followed by deprotection with a fluoride source (like TBAF) or mild base (K₂CO₃/MeOH).[11][14]
Q4: Is this compound suitable for Suzuki or Heck coupling reactions?
A4:
-
Suzuki Coupling: Directly coupling a terminal alkyne in a Suzuki reaction is not standard. The Sonogashira reaction is the preferred method for coupling a terminal alkyne with an sp2-halide.[15] A Suzuki reaction would typically involve coupling an alkynyl boronic ester with an aryl halide, which would require an extra synthetic step to prepare the boronic ester from this compound.
-
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene.[16][17] Since this compound is an alkyne, it is not a suitable substrate for a standard Heck reaction.
Troubleshooting and Optimization Tables
Table 1: Effect of Reaction Parameters on Sonogashira Coupling Yield
| Parameter | Observation / Problem | Recommended Action | Rationale |
| Catalyst | Low conversion, reaction stalls. | Use a fresh batch of Pd catalyst and CuI. Consider a more active precatalyst or ligand system. | Ensures the catalytic cycle is initiated and sustained.[1][18] |
| Base | Significant homocoupling. | Switch from an amine base to an inorganic base like Cs₂CO₃ or K₃PO₄. | Can alter the reaction pathway kinetics, sometimes disfavoring the copper-mediated homocoupling.[9] |
| No reaction. | Use a stronger or more soluble base. Ensure the base is anhydrous. | Effective deprotonation of the terminal alkyne is required to form the copper acetylide intermediate.[13] | |
| Solvent | Reaction mixture turns black. | Change solvent from THF to DMF, acetonitrile, or toluene.[3] | Some solvents can better stabilize the active Pd(0) species and prevent precipitation of palladium black. |
| Temperature | Low yield with aryl bromide. | Increase reaction temperature, e.g., from room temperature to 60-100 °C.[6] | Oxidative addition of less reactive aryl bromides often has a higher activation energy.[6] |
| Atmosphere | High levels of homocoupling. | Ensure rigorous degassing of all reagents and maintain a strict inert (Ar or N₂) atmosphere. | Oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling).[8] |
Table 2: Comparison of Common Bases for Sonogashira Coupling
| Base | Typical Conditions | Advantages | Disadvantages |
| Triethylamine (TEA) | Pd/Cu catalyzed, often used as solvent or co-solvent. | Good solubility, acts as both base and solvent, effectively reduces Pd(II) to Pd(0).[2] | Can promote homocoupling; requires distillation to remove water. |
| Diisopropylamine (DIPA) | Pd/Cu catalyzed. | More sterically hindered, can sometimes reduce homocoupling compared to TEA. | Volatile, requires careful handling. |
| Cesium Carbonate (Cs₂CO₃) | Often used in copper-free systems. | Mild, effective for sensitive substrates, can suppress homocoupling.[9] | Lower solubility in some organic solvents. |
| Potassium Carbonate (K₂CO₃) | Pd/Cu or copper-free systems. | Inexpensive, mild base. | Often requires higher temperatures due to lower basicity and solubility. |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This is a representative protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl/Vinyl Halide (preferably Iodide or Bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) Iodide (CuI, 1-5 mol%)
-
Anhydrous Solvent (e.g., THF or DMF)
-
Anhydrous Amine Base (e.g., Triethylamine)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), palladium catalyst, and CuI.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the anhydrous amine base. Stir the mixture for 5-10 minutes.
-
Substrate Addition: Add this compound (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature for aryl iodides, 60-80 °C for aryl bromides). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Diagram 1: Sonogashira Catalytic Cycle and Failure Points
Caption: The Sonogashira catalytic cycle with key failure points highlighted.
Diagram 2: Troubleshooting Workflow for Low Coupling Yield
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 11. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 12. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 3-Ethynylacetophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-ethynylacetophenone. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts used for Sonogashira coupling with 3-ethynylacetophenone, and how do I choose the right one?
A1: The choice of palladium catalyst is crucial for a successful Sonogashira coupling. Commonly used catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. For less reactive aryl halides (e.g., bromides or chlorides), or for sterically hindered substrates, using more electron-rich and bulky phosphine ligands like P(t-Bu)₃ or dppf can improve the rate of the reaction.
Catalyst Selection Guide:
| Catalyst System | Aryl Halide Reactivity | Key Considerations |
| Pd(PPh₃)₄ / CuI | I > Br >> Cl | Standard, widely used system. Pd(PPh₃)₄ can be sensitive to air and moisture. |
| PdCl₂(PPh₃)₂ / CuI | I > Br > Cl | More stable precatalyst than Pd(PPh₃)₄.[1] |
| Pd(OAc)₂ / Ligand / CuI | I > Br > Cl | Allows for tuning of reactivity with various phosphine ligands. |
| Copper-Free Systems (e.g., Pd(CH₃CN)₂Cl₂ / cataCXium A) | I > Br | Avoids alkyne homocoupling (Glaser coupling).[2] |
Q2: My Sonogashira coupling reaction with 3-ethynylacetophenone is not working. What are the first things I should check?
A2: When a Sonogashira reaction fails, the primary suspects are the catalyst activity, reagent quality, and reaction conditions.[1]
-
Catalyst Deactivation: Ensure your palladium catalyst and copper(I) co-catalyst are active and have been stored under an inert atmosphere.
-
Anaerobic Conditions: Oxygen can lead to the undesirable homocoupling of 3-ethynylacetophenone (Glaser coupling).[2] It is critical to degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity: Impurities in your starting materials can poison the catalyst. Ensure your 3-ethynylacetophenone, aryl halide, and base are pure.
-
Base Quality: The amine base (e.g., triethylamine, diisopropylamine) must be dry and used in sufficient excess to neutralize the hydrogen halide formed during the reaction.
Q3: I am observing significant homocoupling of 3-ethynylacetophenone in my Sonogashira reaction. How can I minimize this side product?
A3: Homocoupling, or Glaser coupling, is a common side reaction, particularly when using a copper(I) co-catalyst.[2] To minimize this:
-
Use Copper-Free Conditions: Several protocols eliminate the need for a copper co-catalyst, which is the primary pathway for Glaser coupling.
-
Thoroughly Degas: Removing oxygen from the reaction mixture is crucial to suppress oxidative homocoupling.
-
Control Alkyne Concentration: In some cases, slow addition of 3-ethynylacetophenone can maintain a low concentration, disfavoring the bimolecular homocoupling reaction.
Q4: What are the key differences between copper-catalyzed (CuAAC) and copper-free "click" reactions for 3-ethynylacetophenone?
A4: Both copper-catalyzed and copper-free click reactions are highly efficient for forming triazoles from 3-ethynylacetophenone and an azide. The primary difference lies in the catalyst and, consequently, the reaction's biocompatibility.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper-Free Click Chemistry (e.g., SPAAC) |
| Catalyst | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)[3] | None required; reaction is strain-promoted. |
| Cytotoxicity | Copper catalyst can be toxic to living cells.[4] | Biocompatible and suitable for in vivo applications.[4][5] |
| Alkyne Partner | Terminal alkynes like 3-ethynylacetophenone. | Strained cyclooctynes are required.[4][5][6] |
| Reaction Rate | Very fast. | Can be very fast, depending on the strained alkyne used.[5] |
Q5: How can I convert 3-ethynylacetophenone to 3-acetylacetophenone (hydration)? Which catalysts are effective?
A5: The hydration of the terminal alkyne of 3-ethynylacetophenone will yield 3-acetylacetophenone. This transformation is typically catalyzed by transition metals. Gold(III) catalysts, such as HAuCl₄, are effective for the hydration of phenylacetylene and its derivatives. The addition of an acid co-catalyst like sulfuric acid can improve the catalytic activity. Bismuth(III) salts have also been reported as environmentally benign catalysts for this transformation.
Troubleshooting Guides
Sonogashira Coupling
Problem: Low or no yield of the coupled product.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem: Incomplete reaction or low yield of the triazole product.
Experimental Protocols
General Protocol for Sonogashira Coupling of 3-Ethynylacetophenone with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (1-3 mol%).
-
Reagent Addition: Add the aryl halide (1.0 eq) and 3-ethynylacetophenone (1.2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base: Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 eq).
-
Reaction: Stir the mixture at the desired temperature (room temperature for aryl iodides, 50-100 °C for aryl bromides) and monitor the reaction by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 3-Ethynylacetophenone
This protocol describes a common method using in situ generation of the copper(I) catalyst.[7]
-
Reagent Mixture: In a vial, dissolve 3-ethynylacetophenone (1.0 eq) and the azide partner (1.0 eq) in a suitable solvent mixture (e.g., t-butanol and water, 1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC/MS.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product can often be purified by recrystallization or column chromatography.
General Protocol for Gold-Catalyzed Hydration of 3-Ethynylacetophenone
This protocol is based on procedures for the hydration of phenylacetylene and may need optimization.
-
Reaction Setup: In a round-bottom flask, dissolve 3-ethynylacetophenone (1.0 eq) in a solvent mixture (e.g., methanol/water).
-
Catalyst Addition: Add the gold(III) catalyst (e.g., HAuCl₄, 1-5 mol%) and an acid co-catalyst (e.g., a few drops of concentrated H₂SO₄).
-
Reaction: Stir the mixture at a slightly elevated temperature (e.g., near reflux) for 30-60 minutes.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.
References
Addressing stability issues of 1-(3-Ethynylphenyl)ethanone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of 1-(3-Ethynylphenyl)ethanone in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a color change (e.g., turning yellow/brown) over time. What could be the cause?
A1: A color change in your solution is often an indicator of degradation. The ethynylphenyl group is susceptible to oxidation and polymerization, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q2: I'm observing a decrease in the concentration of this compound in my stock solution, as determined by HPLC analysis. What are the likely degradation pathways?
A2: The decrease in concentration is likely due to chemical degradation. Based on the structure, two primary degradation pathways are possible:
-
Oxidative Coupling: The terminal alkyne can undergo oxidative coupling, especially in the presence of trace metal impurities and oxygen, to form diyne oligomers or polymers.
-
Ketone Reactions: The ketone functional group can be susceptible to reactions such as enolization, particularly in the presence of acidic or basic impurities in the solvent.
Q3: What are the recommended storage conditions for solutions of this compound to minimize degradation?
A3: To ensure the stability of your solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or below.
-
Atmosphere: Overlay the solution with an inert gas such as argon or nitrogen to prevent oxidation.
-
Light: Protect the solution from light by using amber vials or by storing it in the dark.
-
Solvent: Use high-purity, degassed solvents to minimize reactive impurities.
Q4: I need to prepare a stock solution for a long-term study. Which solvent is most suitable?
A4: While specific stability data in all solvents is not available, a non-polar, aprotic solvent that has been thoroughly degassed is generally recommended. Solvents like anhydrous toluene or dioxane may be suitable. It is crucial to perform a preliminary stability study in your chosen solvent under your experimental conditions.
Q5: Can I add any stabilizers to my solution to prevent degradation?
A5: The addition of stabilizers should be approached with caution as they may interfere with your experiments. However, for long-term storage, the addition of a radical scavenger, such as a hindered phenol antioxidant (e.g., BHT), at a low concentration may help inhibit oxidative degradation pathways. The compatibility of any stabilizer with your downstream applications must be verified.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram | Degradation of this compound. | 1. Prepare a fresh solution from solid material. 2. Compare the chromatogram of the fresh solution to the aged solution to identify potential degradation products. 3. Review storage conditions of the aged solution. |
| Poor reproducibility of experimental results | Inconsistent concentration of the active compound due to degradation. | 1. Implement stringent storage protocols for all solutions. 2. Prepare fresh solutions more frequently. 3. Quantify the concentration of this compound by a validated analytical method (e.g., HPLC-UV) before each experiment. |
| Precipitate formation in the solution upon storage | Polymerization of the ethynyl group, leading to insoluble products. | 1. Store solutions at lower concentrations if possible. 2. Ensure strict exclusion of oxygen and light. 3. Filter the solution through a compatible syringe filter before use if a precipitate is observed, and re-quantify the concentration. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in a specific solvent.
1. Materials:
-
This compound
-
High-purity solvent of choice (e.g., acetonitrile, methanol, toluene)
-
Amber HPLC vials with septa
-
Inert gas (Argon or Nitrogen)
-
Calibrated HPLC system with UV detector
-
Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
2. Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the stock solution into amber HPLC vials.
3. Stress Conditions:
-
Acid Hydrolysis: Add a small volume of 1 M HCl to a vial.
-
Base Hydrolysis: Add a small volume of 1 M NaOH to a vial.
-
Oxidation: Add a small volume of 3% H₂O₂ to a vial.
-
Thermal Stress: Place vials in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose vials to a calibrated light source (as per ICH Q1B guidelines).
-
Control: Keep a set of vials at the recommended storage condition (-20°C in the dark under inert atmosphere).
4. Time Points:
-
Analyze samples at initial time point (T=0) and at subsequent time points (e.g., 24, 48, 72 hours, 1 week, etc.), depending on the observed rate of degradation.
5. Analysis:
-
Use a validated stability-indicating HPLC method to analyze the samples.
-
Monitor the peak area of this compound and the appearance of any new peaks (degradation products).
-
Calculate the percentage of degradation at each time point relative to the control sample at T=0.
Table 1: Example Data Summary for Stability Study
| Condition | Time (hours) | This compound Remaining (%) | Appearance of New Peaks (Degradation Products) |
| Control (-20°C, dark, N₂) | 72 | 99.8 | No |
| 1 M HCl (RT) | 24 | 95.2 | Yes (e.g., hydration of alkyne) |
| 1 M NaOH (RT) | 24 | 88.5 | Yes (e.g., enolate-related products) |
| 3% H₂O₂ (RT) | 24 | 75.1 | Yes (e.g., oxidative coupling products) |
| 60°C (dark) | 48 | 90.3 | Yes (e.g., polymerization) |
| Photostability (ICH) | 24 | 92.7 | Yes |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound in solution.
Technical Support Center: Scaling Up the Synthesis of 1-(3-Ethynylphenyl)ethanone for Library Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 1-(3-ethynylphenyl)ethanone. Our focus is on the robust and widely applicable Sonogashira coupling reaction, a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1]
Frequently Asked Questions (FAQs) and Troubleshooting
Sonogashira Coupling of 3-Haloacetophenone with Trimethylsilylacetylene
Q1: What is the recommended starting material: 3-iodoacetophenone or 3-bromoacetophenone?
A1: For scalability and efficiency, 3-iodoacetophenone is generally the preferred starting material. The reactivity order for aryl halides in Sonogashira coupling is I > OTf > Br >> Cl.[1][2] Aryl iodides are more reactive and often allow for coupling reactions to proceed at lower temperatures and with lower catalyst loadings, which can be advantageous for large-scale synthesis.[1][2] While aryl bromides are also viable, they typically require higher temperatures and longer reaction times to achieve comparable yields.[3]
Q2: My Sonogashira coupling reaction is not proceeding or has a very low yield. What are the first things I should check?
A2: When a Sonogashira reaction fails, a systematic check of the reaction components and conditions is crucial. The primary suspects are often the catalyst system, the quality of the reagents, and the reaction atmosphere.[2]
-
Inert Atmosphere: Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne and can also contribute to catalyst decomposition.[2] Degassing the solvent thoroughly (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) is critical.[2]
-
Catalyst Activity: Both the palladium catalyst and the copper(I) co-catalyst must be active. Use fresh, high-quality catalysts. Copper(I) iodide, in particular, can degrade over time.[2]
-
Reagent Purity: Verify the purity of your 3-haloacetophenone, trimethylsilylacetylene, and the amine base. Impurities can poison the catalyst.[2]
Q3: I am observing a black precipitate in my reaction vessel. What is it and how can I prevent it?
A3: The black precipitate is likely "palladium black," which results from the decomposition of the palladium catalyst.[2] This decomposition reduces the amount of active catalyst in the solution, leading to lower yields or incomplete reactions. Several factors can cause this:
-
Impurities: As mentioned, impurities in reagents or solvents can lead to catalyst decomposition.
-
Solvent Choice: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[4]
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition.
-
Ligand Choice: The choice of phosphine ligand can influence the stability of the palladium complex.
To prevent this, ensure high purity of all reagents and solvents, use appropriate reaction temperatures, and consider screening different solvents or ligands if the problem persists.
Q4: What are the common side products, and how can they be minimized?
A4: The most common side product is the homocoupling of trimethylsilylacetylene (Glaser coupling), which leads to the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne.[2] This is often promoted by the presence of oxygen. To minimize this, rigorous degassing of the reaction mixture is essential. Copper-free Sonogashira conditions can also be employed to avoid this side reaction, although this may require different ligands and reaction conditions.[5][2] Another potential side product is the debrominated or deiodinated starting material, which can arise from competing reductive processes.
Deprotection of 1-(3-((trimethylsilyl)ethynyl)phenyl)ethanone
Q5: What is the most reliable method for removing the trimethylsilyl (TMS) group on a large scale?
A5: For large-scale synthesis, a common and effective method for TMS deprotection is treatment with a mild base such as potassium carbonate in methanol. This method is often preferred due to the low cost of the reagents and the straightforward workup procedure. Another option is using a fluoride source like tetrabutylammonium fluoride (TBAF).[6] However, TBAF is more expensive, which can be a consideration for scaling up.
Q6: My deprotection reaction is incomplete. What can I do?
A6: If the deprotection is incomplete, you can try the following:
-
Increase Reaction Time: Allow the reaction to stir for a longer period.
-
Increase Temperature: Gently warming the reaction mixture can often drive the reaction to completion.
-
Add More Reagent: A slight excess of the deprotecting agent (e.g., potassium carbonate) can be added.
-
Ensure Proper Mixing: For heterogeneous mixtures (like potassium carbonate in an organic solvent), ensure vigorous stirring to maximize surface area contact.
Experimental Protocols and Data
Protocol 1: Sonogashira Coupling
This protocol describes the synthesis of 1-(3-((trimethylsilyl)ethynyl)phenyl)ethanone from 3-bromoacetophenone and trimethylsilylacetylene.
-
To a dry Schlenk flask under an argon atmosphere, add 3-bromoacetophenone (1.0 eq.), copper(I) iodide (0.02 eq.), and dichlorobis(triphenylphosphine)palladium(II) (0.01 eq.).
-
Add degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).[3][7]
-
Add trimethylsilylacetylene (1.2-1.5 eq.) via syringe.[4][6]
-
Heat the reaction mixture to the desired temperature (see table below) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: TMS Deprotection
-
Dissolve the crude 1-(3-((trimethylsilyl)ethynyl)phenyl)ethanone (1.0 eq.) in methanol.
-
Add potassium carbonate (2.0-3.0 eq.) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Quantitative Data Summary
| Parameter | Condition A (Iodide) | Condition B (Bromide) | Condition C (Copper-Free) | Reference |
| Aryl Halide | 3-Iodoacetophenone | 3-Bromoacetophenone | 3-Bromoacetophenone | [2],[1] |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (1-2 mol%) | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(OAc)₂ (2 mol%) | |
| Ligand | PPh₃ | PPh₃ | SPhos (4 mol%) | |
| Cu Co-catalyst | CuI (2-4 mol%) | CuI (4-8 mol%) | None | [2] |
| Base | Triethylamine | Diisopropylamine | K₂CO₃ | [2] |
| Solvent | THF | Toluene | Dioxane | [3] |
| Temperature | Room Temp - 40°C | 60 - 80°C | 80 - 100°C | [2],[3] |
| Typical Yield | >90% | 75-85% | 80-90% | - |
| Deprotection Parameter | Condition D (K₂CO₃) | Condition E (TBAF) | Reference |
| Reagent | Potassium Carbonate | Tetrabutylammonium fluoride | [6] |
| Solvent | Methanol | THF | [6] |
| Temperature | Room Temperature | Room Temperature | - |
| Reaction Time | 1-3 hours | 30-60 minutes | - |
| Typical Yield | >95% | >95% | - |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in Sonogashira coupling reactions.
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
References
Technical Support Center: Catalyst Removal in 3-Ethynylacetophenone Click Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from 3-ethynylacetophenone click reactions (CuAAC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 3-ethynylacetophenone click reaction products.
| Problem | Possible Cause | Suggested Solution |
| Persistent blue or green color in the product after purification. | Incomplete removal of the copper catalyst.[1] The product itself may possess chelating properties. | - Perform additional aqueous washes with a chelating agent like EDTA or aqueous ammonia.[1] - Pass the product through a plug of silica gel or alumina.[1] - Employ a scavenger resin with a high affinity for copper.[1] - Consider using a stronger chelating agent for the aqueous wash. |
| Low product yield after aqueous workup. | The product is partially soluble in the aqueous phase and is being lost during extractions. | - When extracting organic-soluble products, use a brine (saturated NaCl solution) wash to decrease the solubility of the organic product in the aqueous layer.[1] - For water-soluble products, it is advisable to avoid aqueous washes and instead use methods like scavenger resins, dialysis, or size-exclusion chromatography.[1] |
| Broad or absent peaks in the NMR spectrum. | The presence of paramagnetic residual copper can interfere with NMR analysis.[1] | - Before NMR analysis, pass the sample through a short plug of silica gel or alumina.[1] - Ensure meticulous removal of copper using one of the detailed protocols provided below. |
| Column chromatography fails to separate the product from the copper catalyst. | The copper species and the product exhibit similar polarity and affinity for the stationary phase. | - Before chromatography, perform an aqueous wash with a chelating agent to eliminate the majority of the copper.[1] - Experiment with a different stationary phase, for instance, using alumina instead of silica gel.[1] - Utilize a scavenger resin to remove copper prior to chromatography.[1] |
| Scavenger resin is ineffective. | The chosen scavenger resin may not be optimal for the specific reaction conditions or copper species. | - Screen different types of scavenger resins (e.g., thiol, amine, or imidazole-based) to find the most effective one. - Increase the equivalents of the scavenger resin and/or the incubation time. - Ensure adequate mixing of the resin with the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual copper from my click chemistry reaction?
Residual copper ions can be toxic to cells, which is a major concern for biological applications and drug development. Furthermore, copper can interfere with downstream applications, such as fluorescence-based assays, and can compromise the stability and purity of the final product.
Q2: What are the most common methods for removing copper catalysts?
The primary methods for removing residual copper include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction using aqueous solutions of chelating agents like EDTA, aqueous ammonia, or ammonium chloride. These agents form water-soluble complexes with copper, which are then removed in the aqueous phase.[1]
-
Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material such as silica gel or alumina, which can adsorb the copper catalyst.[1]
-
Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then removed by filtration.[1]
-
Dialysis: For macromolecular products like bioconjugates, dialysis against a buffer containing a chelating agent such as EDTA is an effective method for removing small molecule impurities, including the copper catalyst.[2][3][4]
Q3: My product is water-soluble. Which copper removal method should I use?
For water-soluble products, aqueous washes are generally not suitable due to potential product loss.[1] In such cases, scavenger resins, dialysis, or size-exclusion chromatography are the recommended methods.[1] C18 SPE cartridges can also be effective for removing copper ions from water-soluble products.[4]
Q4: Can residual copper affect my biological assays?
Yes, residual copper can have significant effects on biological assays. Copper ions can be toxic to cells and may interfere with assays that are sensitive to metal ions. For instance, in antioxidant assays, copper complexes are used as oxidant probes, and any residual copper from the synthesis could lead to inaccurate results.[5]
Comparison of Copper Removal Methods
The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, the initial concentration of copper, and the exact protocol followed. The data presented below should be used as a guideline, and optimization for a specific reaction is often necessary.
| Method | Agent/Material | Initial Copper Conc. | Final Copper Conc. | Removal Efficiency | Notes |
| Aqueous Wash | 0.5 M EDTA, pH 8 | Not specified | Not specified | High | Efficiency depends on the number of washes and the product's solubility.[1] |
| Adsorption | Modified Silica Gel (NTA-silica gel) | 20 mg/L | ~0.2 - 0.8 mg/L | 96% to 99% | From an adsorption study for copper ions from water.[1] |
| Scavenger Resin | SiliaMetS Thiourea | High | Low | High (Yield-based) | Demonstrated to be highly effective in yielding the final product after copper removal. |
| Scavenger Resin | SiliaMetS Triamine | High | Moderate | Moderate (Yield-based) | Effective for various metals including copper. |
| Scavenger Resin | SiliaMetS Imidazole | High | Moderate | Moderate (Yield-based) | Effective for a variety of metals, including copper. |
Detailed Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This protocol describes the removal of copper catalyst using an aqueous solution of ethylenediaminetetraacetic acid (EDTA).
Materials:
-
0.5 M solution of EDTA disodium salt in water, with the pH adjusted to 8 with NaOH.[1]
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Flasks
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.
-
Allow the layers to separate and then drain the aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of brine to remove any residual EDTA.[1]
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent to obtain the purified product.
Protocol 2: Copper Scavenging with a Solid-Supported Resin
This protocol provides a general procedure for the removal of residual copper catalyst using a scavenger resin in batch mode.
Materials:
-
Scavenger resin (e.g., QuadraSil MP, SiliaMetS Thiourea)
-
Reaction solvent
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
To the reaction mixture, add the scavenger resin. Typically, 3-5 equivalents relative to the amount of copper catalyst used are sufficient.[1]
-
Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the resin and the reaction.[1]
-
Monitor the removal of copper by observing the disappearance of color or by a more sensitive analytical method if required.[1]
-
Once the copper has been removed, filter the mixture to remove the resin.[1]
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[1]
-
The filtrate contains the copper-free product.
-
Concentrate the solvent to obtain the purified product.[1]
Protocol 3: Dialysis for Bioconjugates
This protocol is suitable for the purification of macromolecular products such as bioconjugates.[2][3][4]
Materials:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Dialysis buffer (e.g., PBS) containing a chelating agent (e.g., 10 mM EDTA)
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Transfer the reaction mixture into the dialysis tubing and seal it securely.
-
Place the dialysis bag in a large beaker containing the dialysis buffer with the chelating agent. The buffer volume should be at least 100 times the sample volume.
-
Stir the buffer gently at 4°C.
-
Change the buffer several times over a period of 24-48 hours to ensure complete removal of the copper-chelate complex and other small molecule impurities.
-
For the final dialysis step, use a buffer without the chelating agent to remove the excess chelator.
-
Recover the purified bioconjugate from the dialysis bag.
Visualized Workflows
Caption: Workflow for copper removal using aqueous EDTA wash.
Caption: Workflow for copper removal using a scavenger resin.
Caption: Troubleshooting logic for copper catalyst removal.
References
Technical Support Center: Chromatographic Monitoring of Reactions with 1-(3-Ethynylphenyl)ethanone
Welcome to the technical support center for monitoring reactions involving 1-(3-Ethynylphenyl)ethanone. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis of reaction progress, offering high resolution and sensitivity. For this compound and its reaction products, a reverse-phase method is typically most effective.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
This protocol provides a starting point for developing a robust analytical method.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | A standard system with a pump, autosampler, column oven, and UV-Vis detector.[1] |
| Column | C18, 4.6 x 150 mm, 5 µm particle size.[1] |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 70:30 v/v).[1][2][3][4] |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 30 °C.[1] |
| Injection Volume | 5-10 µL. |
| Detection Wavelength | ~248 nm (based on the chromophore of the aromatic ketone).[1] |
| Run Time | 10-15 minutes, sufficient to elute all components. |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Filter all solvents through a 0.45 µm filter before use to prevent system blockages.[5]
-
Diluent: Use the initial mobile phase composition as the diluent to ensure good peak shape.
-
Standard Preparation: Create a stock solution of pure this compound (e.g., 1 mg/mL) in the diluent. Prepare a working standard (e.g., 10-50 µg/mL) by diluting the stock.
-
Reaction Sample Preparation: Withdraw a small aliquot from the reaction mixture. Quench the reaction if necessary. Dilute the aliquot with the diluent to a concentration within the calibration range and filter through a 0.45 µm syringe filter to remove particulates.[6]
HPLC Troubleshooting Guide
Q1: Why are my peaks tailing or showing poor shape?
A1: Peak tailing for aromatic compounds is a common issue, often caused by secondary interactions with the stationary phase or system issues.[5]
-
Secondary Silanol Interactions: The aromatic ketone can interact with residual silanol groups on the silica-based C18 column.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause peak broadening.
-
Solution: Use tubing with a narrow internal diameter and ensure all fittings are properly connected to minimize dead volume.[5]
-
Q2: My retention times are drifting or inconsistent. What is the cause?
A2: Fluctuating retention times can point to problems with the mobile phase or the pump system.[7][8]
-
Mobile Phase Composition: In reverse-phase chromatography, retention is very sensitive to the organic-to-aqueous ratio.[8] Inaccurate mixing or evaporation of the more volatile organic solvent can alter the composition.
-
Flow Rate Fluctuation: Leaks or worn pump seals can cause an unstable flow rate.
-
Temperature Changes: Column temperature affects viscosity and retention.
-
Solution: Use a column oven to maintain a constant and stable temperature.[9]
-
Q3: I am seeing ghost peaks in my chromatogram. Where are they coming from?
A3: Ghost peaks are peaks that appear in a blank run and can originate from the sample, mobile phase, or system carryover.
-
Injector Carryover: Residual sample from a previous injection can be introduced into the next run.
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between runs.
-
-
Contaminated Mobile Phase: Impurities in the solvents or water can concentrate on the column and elute as peaks, especially during a gradient.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
-
Late Eluting Compounds: A compound from a previous injection may not have eluted and appears in a subsequent run.
-
Solution: Extend the run time or add a high-organic wash step at the end of your gradient to ensure all components are eluted from the column.[9]
-
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a reaction by tracking the consumption of starting materials and the formation of products.[10][11]
Experimental Protocol: TLC Monitoring
Materials:
-
Silica gel TLC plates with a fluorescent indicator (F254).[12]
-
Developing chamber (e.g., a beaker with a watch glass lid).
-
Capillary tubes for spotting.[12]
-
Mobile Phase (e.g., Hexane:Ethyl Acetate mixture).
-
UV lamp (254 nm).
Procedure:
-
Prepare the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[13]
-
Spot the Plate: On the baseline, apply small spots of your starting material (SM), a co-spot (C), and your reaction mixture (RM).[14] The co-spot involves spotting the starting material and then the reaction mixture on the same point. The spots should be small (1-2 mm) to avoid streaking.[10]
-
Develop the Plate: Place a small amount of the chosen mobile phase into the developing chamber and line the chamber with filter paper to ensure saturation. Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.[10] Allow the solvent to travel up the plate until it is about 1 cm from the top.[10]
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil.[13] Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[11] Aromatic compounds like this compound will appear as dark spots.[11] Circle the spots with a pencil.
Mobile Phase Selection: The choice of solvent system is critical for good separation. This compound is a moderately polar compound. A mixture of a non-polar and a polar solvent is typically effective.[11][12]
| Solvent System (v/v) | Expected Result | Adjustment |
| 80:20 Hexane:Ethyl Acetate | A good starting point. The starting material should have an Rf of ~0.3-0.5.[11][14] | - |
| 90:10 Hexane:Ethyl Acetate | Spots have a high Rf (run too far). | Decrease mobile phase polarity (increase hexane %). |
| 70:30 Hexane:Ethyl Acetate | Spots have a low Rf (stay near baseline). | Increase mobile phase polarity (increase ethyl acetate %). |
The ideal Rf value for the product is typically between 0.25 and 0.4 for good separation and analysis.[15]
TLC Troubleshooting Guide
Q1: Why are my spots streaking instead of being round?
A1: Streaking is a common issue that can obscure results.[15][16]
-
Sample Overload: The most common cause is applying too much sample to the plate.[15][17]
-
Solution: Dilute your reaction mixture before spotting or apply a smaller spot.
-
-
Highly Polar Compound: Very polar compounds can interact strongly with the silica gel, causing streaking.
-
Insoluble Sample: If the sample does not fully dissolve in the mobile phase, it can streak up the plate.
-
Solution: Ensure the spotting solvent is volatile and the sample is fully soluble in the mobile phase.
-
Q2: My spots are not moving from the baseline (Rf value is near zero). What should I do?
A2: This indicates that the mobile phase is not polar enough to move the compounds up the plate.[11]
-
Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[15] For very polar products, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.
Q3: The solvent front is running unevenly. How can I fix this?
A3: An uneven solvent front will lead to inaccurate Rf values.[10]
-
Causes: The plate may be touching the side of the chamber or the filter paper, the bottom of the plate may not be flat, or the adsorbent may be scraped off the edge.[15][17]
-
Solution: Ensure the plate is placed vertically in the center of the chamber and is not touching the sides. Check that the bottom edge of the plate is smooth.[10] Make sure the chamber is on a level surface.
-
Q4: I don't see any spots on the plate after developing.
A4: This can be frustrating but has several possible causes.[15][17]
-
Sample Too Dilute: The concentration of your compound may be too low to be detected.
-
Solution: Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[17] Alternatively, use a more concentrated sample.
-
-
Compound is Not UV-Active: While this compound is UV-active, some reaction products may not be.
-
Solution: Use a chemical stain for visualization. A permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic functional groups. Iodine vapor is another common alternative.[10]
-
-
Baseline Below Solvent Level: If the initial spots are below the level of the solvent in the chamber, your sample will wash out into the solvent reservoir instead of developing.[10][15][17]
-
Solution: Always ensure the baseline where you spot your samples is above the solvent level in the chamber.[14]
-
Workflow and Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting common chromatographic issues encountered when analyzing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Ethanone, 1-(3-phenoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Ethanone, 1-(4-heptylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. How To [chem.rochester.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Chromatography [chem.rochester.edu]
- 17. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Unveiling the Molecular Fingerprint: A Comparative Guide to the Analytical Characterization of 1-(3-Ethynylphenyl)ethanone
For researchers, scientists, and professionals in drug development, the precise and reliable characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical techniques for 1-(3-Ethynylphenyl)ethanone, with a primary focus on its mass spectrometry fragmentation pattern alongside alternative methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This objective analysis, supported by experimental data and detailed protocols, serves as a valuable resource for selecting the most appropriate analytical strategy.
Mass Spectrometry (MS) Fragmentation Pattern
Electron Ionization (EI) mass spectrometry is a powerful technique for elucidating the structure of organic compounds. The fragmentation pattern of this compound is predicted based on the established fragmentation of aromatic ketones and related structures. Upon ionization, the molecule is expected to undergo characteristic cleavages, providing a unique mass spectral fingerprint.
The molecular ion peak (M+) for this compound (C10H8O) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The most probable fragmentation pathways involve the cleavage of the acyl group and rearrangements, leading to the formation of stable carbocations.
Predicted Fragmentation of this compound:
| Fragment Ion | Structure | m/z (Predicted) | Description |
| [C10H8O]+• | Molecular Ion | 144 | Intact molecule with one electron removed. |
| [C9H5O]+ | 129 | Loss of a methyl radical (•CH3) from the molecular ion. This is a common fragmentation for acetophenones. | |
| [C8H5]+ | 101 | Subsequent loss of carbon monoxide (CO) from the [C9H5O]+ fragment. | |
| [C6H5]+ | 77 | Phenyl cation, a common fragment in aromatic compounds. | |
| [CH3CO]+ | 43 | Acylium ion, characteristic of methyl ketones. |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization often involves orthogonal techniques. HPLC, GC, and NMR spectroscopy offer complementary data regarding purity, quantification, and detailed structural elucidation.
| Parameter | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation of ions by mass-to-charge ratio | Separation based on differential partitioning between a mobile and stationary phase | Separation of volatile compounds based on partitioning in a gaseous mobile phase | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field |
| Information Provided | Molecular weight and structural fragments | Purity, quantification, and separation of non-volatile compounds | Purity, quantification, and separation of volatile compounds | Detailed molecular structure and connectivity |
| Sample Requirements | Small sample size, requires ionization | Soluble in mobile phase | Volatile and thermally stable | Soluble in deuterated solvent, larger sample size |
| Sensitivity | High (picogram to femtogram) | Moderate to high (nanogram to microgram) | Very high (picogram to femtogram) | Lower (milligram) |
| Key Advantages | Structural elucidation, high sensitivity | Versatility, high precision for quantification | High resolution, high sensitivity for volatile compounds | Unambiguous structure determination |
| Limitations | Isomers can be difficult to distinguish, may not be quantitative without standards | Co-elution can occur, requires reference standards for identification | Limited to volatile and thermally stable compounds | Lower sensitivity, requires pure samples for clear spectra |
Experimental Protocols
Mass Spectrometry (GC-MS)
A common approach for analyzing compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program : Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injection : 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane) is injected in splitless mode.
-
MS Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-450.
-
Ion Source Temperature : 230°C.
-
Transfer Line Temperature : 280°C.
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation : An HPLC system equipped with a UV detector.
-
Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water. For example, starting with 50% acetonitrile and increasing to 95% over 10 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength determined by the compound's UV-Vis spectrum (e.g., 254 nm).
-
Injection Volume : 10 µL.
-
Sample Preparation : A 1 mg/mL solution of the compound in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR : Standard proton NMR experiment.
-
¹³C NMR : Proton-decoupled carbon-13 NMR experiment.
Conclusion
The analytical characterization of this compound is most effectively achieved through a multi-technique approach. Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, which is essential for initial structural confirmation. HPLC and GC are powerful tools for assessing purity and for quantification, while NMR spectroscopy offers an unparalleled level of detail for definitive structural elucidation. The choice of technique will ultimately depend on the specific analytical question being addressed, with the combined use of these methods providing the most comprehensive and reliable characterization of this and other novel chemical entities.
Infrared (IR) spectroscopy peaks for 3-ethynylacetophenone functional groups
This guide provides a detailed comparison of the characteristic infrared (IR) spectroscopy absorption peaks for 3-ethynylacetophenone against related molecules. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic methods for molecular characterization. The data presented facilitates the identification of key functional groups by comparing a molecule containing a ketone, an aromatic ring, and a terminal alkyne with simpler analogues that contain a subset of these functionalities.
Data Comparison of Functional Group Peaks
The primary functional groups present in 3-ethynylacetophenone are a terminal alkyne, an aryl ketone, and a substituted aromatic ring. To highlight the spectral contributions of these groups, its IR absorption data is compared with that of phenylacetylene (aromatic ring and alkyne) and acetophenone (aromatic ring and ketone). All data is presented in wavenumbers (cm⁻¹).
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) | 3-Ethynylacetophenone (Observed, cm⁻¹) | Phenylacetylene (Observed, cm⁻¹) | Acetophenone (Observed, cm⁻¹) |
| Terminal Alkyne | ≡C-H Stretch | 3350 - 3250[1][2] | ~3295 (Strong, Sharp) | ~3300 (Strong, Sharp)[3] | N/A |
| C≡C Stretch | 2260 - 2100[2] | ~2105 (Weak to Medium) | ~2100 (Weak)[1] | N/A | |
| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000[4][5] | ~3060 | ~3000-3100[3] | ~3000-3100[6] |
| Aromatic C=C Stretch | 1600 - 1450[1][3] | ~1605, ~1570, ~1480 | ~1600, ~1450-1600[3] | ~1600, ~1450[6] | |
| Ketone | C=O Stretch (Aryl) | 1700 - 1666[7] | ~1685 (Strong) | N/A | ~1685 (Strong)[8][9] |
| Alkyl | C-H Stretch (sp³) | 2960 - 2850[6] | ~2925 | N/A | ~2960, ~2870[8] |
Note: Observed values are approximate and can vary slightly based on the experimental conditions and instrument.
Analysis of Key Spectral Features
-
Terminal Alkyne Vibrations : The presence of the ethynyl group in 3-ethynylacetophenone is unequivocally identified by two key peaks. A strong and sharp absorption band around 3295 cm⁻¹ corresponds to the ≡C-H stretching vibration.[1][10] This peak is absent in acetophenone. Additionally, a weak to medium intensity peak around 2105 cm⁻¹ is characteristic of the C≡C triple bond stretch.[2][10] Both of these features are also present in the spectrum of phenylacetylene, confirming their origin.[1][3]
-
Aryl Ketone Carbonyl Stretch : The strong absorption peak observed at approximately 1685 cm⁻¹ is characteristic of the C=O stretching vibration of a ketone conjugated to an aromatic ring.[7][8] This conjugation lowers the frequency from a typical aliphatic ketone (around 1715 cm⁻¹).[7] This peak is a dominant feature in both 3-ethynylacetophenone and acetophenone, but is absent in phenylacetylene.
-
Aromatic Ring Vibrations : All three compared molecules exhibit characteristic absorptions for the benzene ring. These include weak to medium C-H stretching peaks just above 3000 cm⁻¹ and a series of C=C stretching bands in the 1600-1450 cm⁻¹ region.[3][4][6]
Experimental Protocol: Acquiring IR Spectrum via KBr Pellet Method
This protocol outlines the standard procedure for preparing a solid sample for analysis by Fourier Transform Infrared (FTIR) spectroscopy.
Objective: To obtain a high-quality infrared spectrum of a solid organic compound.
Materials:
-
Sample (e.g., 3-ethynylacetophenone), 1-2 mg
-
FTIR-grade Potassium Bromide (KBr), ~200 mg, desiccated
-
Agate mortar and pestle
-
Spatula
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorption. Cool to room temperature in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 150-200 mg of the dried KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
-
Grinding: Transfer the weighed sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce scattering effects and produce a translucent pellet.
-
Pellet Pressing: Carefully transfer the powder into the collar of the pellet-forming die. Distribute the powder evenly. Place the plunger in the die and transfer the assembly to the hydraulic press.
-
Evacuation (Optional but Recommended): Connect the die to a vacuum pump for a few minutes to remove trapped air, which can cause the pellet to be opaque.
-
Pressing: Apply pressure (typically 7-10 tons) for 1-2 minutes. The pressure should be applied and released slowly to prevent pellet cracking.
-
Pellet Retrieval: Carefully release the pressure and disassemble the die. A translucent or transparent KBr pellet containing the sample should be obtained.
-
Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.
Visualization of Structure-Spectrum Relationships
The following diagram illustrates the direct correlation between the functional groups within 3-ethynylacetophenone and their characteristic peaks in an infrared spectrum.
Caption: Correlation of functional groups in 3-ethynylacetophenone with their IR peaks.
References
- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Charateristic IR Absorption of Benzene Derivatives [almerja.com]
- 6. brainly.com [brainly.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. app.studyraid.com [app.studyraid.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Reactivity of 3-Ethynylacetophenone and 4-Ethynylacetophenone for Researchers and Drug Development Professionals
An in-depth examination of the electronic and steric factors influencing the reactivity of the carbonyl and ethynyl moieties in 3-ethynylacetophenone and 4-ethynylacetophenone, supported by theoretical principles and proposed experimental protocols for quantitative comparison.
Introduction
In the landscape of pharmaceutical and materials science, the precise understanding of isomeric reactivity is paramount for the rational design of synthetic pathways and the development of novel molecular entities. 3-Ethynylacetophenone and 4-ethynylacetophenone, as bifunctional molecules, present two key reactive sites: the carbonyl group of the acetophenone moiety and the terminal alkyne of the ethynyl group. The positional isomerism of the ethynyl substituent on the phenyl ring significantly influences the electronic properties and, consequently, the reactivity of both functional groups. This guide provides a comprehensive comparison of the reactivity of 3-ethynylacetophenone and 4-ethynylacetophenone, drawing upon established principles of physical organic chemistry and outlining detailed experimental protocols for their quantitative evaluation.
Understanding the Electronic and Steric Landscape
The reactivity of the carbonyl group and the terminal alkyne in these isomers is primarily governed by the electronic effects of the substituents on the aromatic ring. The ethynyl group exerts a dual electronic influence: an electron-withdrawing inductive effect (-I) due to the sp-hybridized carbon atoms and a resonance effect (+M or -M) that depends on the nature of the reaction. Conversely, the acetyl group is a well-established electron-withdrawing group (-I and -M effects).
-
4-Ethynylacetophenone (para-isomer): In the para position, the ethynyl group can participate in direct resonance with the acetyl group. The acetyl group's strong electron-withdrawing resonance effect will dominate, pulling electron density from the ring and the ethynyl substituent. This delocalization of electrons will significantly influence the electrophilicity of the carbonyl carbon and the acidity of the terminal alkyne proton.
-
3-Ethynylacetophenone (meta-isomer): In the meta position, the ethynyl group cannot engage in direct resonance with the acetyl group. Therefore, its electronic influence on the carbonyl group will be primarily inductive. This difference in electronic communication between the two functional groups is expected to be the primary driver of the observed differences in reactivity.
Comparative Reactivity of the Carbonyl Group
The reactivity of the carbonyl group in acetophenones is largely dependent on its electrophilicity. Electron-withdrawing groups attached to the phenyl ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Based on electronic principles, 4-ethynylacetophenone is predicted to have a more reactive carbonyl group than 3-ethynylacetophenone. The direct resonance conjugation of the electron-withdrawing acetyl group with the π-system of the ethynyl group in the para position leads to a greater delocalization of electron density away from the carbonyl carbon, thus increasing its electrophilicity. In the meta isomer, this resonance effect is absent, and the electron-withdrawing influence on the carbonyl is transmitted primarily through the weaker inductive effect.
Proposed Experimental Validation: Competitive Reduction
A competitive reduction experiment can be employed to quantitatively compare the reactivity of the carbonyl groups.
Experimental Protocol: Competitive Reduction of 3-Ethynylacetophenone and 4-Ethynylacetophenone
Objective: To determine the relative reactivity of the carbonyl groups of 3-ethynylacetophenone and 4-ethynylacetophenone towards a reducing agent.
Materials:
-
3-Ethynylacetophenone
-
4-Ethynylacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Internal standard (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare equimolar stock solutions of 3-ethynylacetophenone, 4-ethynylacetophenone, and the internal standard in anhydrous methanol.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), combine equal volumes of the 3-ethynylacetophenone and 4-ethynylacetophenone stock solutions.
-
Add a known volume of the internal standard stock solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a solution of sodium borohydride in anhydrous methanol (e.g., 0.1 M).
-
Add a sub-stoichiometric amount of the sodium borohydride solution (e.g., 0.5 equivalents relative to the total amount of ketones) dropwise to the stirred ketone mixture.
-
Allow the reaction to proceed for a set period (e.g., 30 minutes).
-
Quench the reaction by adding a few drops of acetone.
-
Extract the mixture with dichloromethane.
-
Analyze the organic layer by GC-MS to determine the relative amounts of unreacted 3-ethynylacetophenone and 4-ethynylacetophenone, and their corresponding alcohol products.
Data Analysis: The ratio of the products (1-(3-ethynylphenyl)ethanol and 1-(4-ethynylphenyl)ethanol) and the remaining starting materials will provide a quantitative measure of the relative reactivity of the two isomers. A higher conversion of one isomer indicates its greater reactivity.
Comparative Reactivity of the Ethynyl Group
The reactivity of the terminal alkyne can be assessed through reactions such as Sonogashira coupling or azide-alkyne cycloaddition ("click" chemistry). The key factors influencing the reactivity of the terminal alkyne are the acidity of the acetylenic proton and the electron density of the triple bond. The electron-withdrawing acetyl group is expected to increase the acidity of the terminal proton in both isomers, facilitating reactions that proceed via a metal acetylide intermediate, such as the Sonogashira coupling.
Predicting the relative reactivity of the ethynyl group is more nuanced. In 4-ethynylacetophenone , the strong resonance-withdrawing effect of the para-acetyl group will significantly increase the acidity of the acetylenic proton, which should enhance its reactivity in base-mediated reactions. In 3-ethynylacetophenone , the acetyl group's influence is primarily inductive, leading to a lesser increase in acidity compared to the para isomer. Therefore, the ethynyl group in 4-ethynylacetophenone is predicted to be more reactive in reactions involving deprotonation.
Proposed Experimental Validation: Parallel Sonogashira Coupling Reactions
To quantify the difference in reactivity of the ethynyl group, parallel Sonogashira coupling reactions with kinetic monitoring can be performed.
Experimental Protocol: Kinetic Analysis of Sonogashira Coupling
Objective: To compare the reaction rates of Sonogashira coupling for 3-ethynylacetophenone and 4-ethynylacetophenone.
Materials:
-
3-Ethynylacetophenone
-
4-Ethynylacetophenone
-
Iodobenzene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane)
-
High-performance liquid chromatograph (HPLC) or GC-MS
Procedure:
-
Set up two identical reaction vessels under an inert atmosphere.
-
In the first vessel, add 3-ethynylacetophenone, iodobenzene, the palladium catalyst, copper(I) iodide, and the internal standard to anhydrous toluene.
-
In the second vessel, add 4-ethynylacetophenone and the same amounts of all other reagents.
-
Initiate both reactions simultaneously by adding triethylamine to each vessel at time t=0.
-
Maintain both reactions at a constant temperature (e.g., room temperature or 50 °C).
-
At regular time intervals, withdraw aliquots from each reaction mixture, quench them (e.g., by diluting with a solvent mixture and filtering through a short plug of silica), and analyze by HPLC or GC-MS.
Data Analysis: Plot the concentration of the product (1-phenyl-2-(3-acetylphenyl)acetylene and 1-phenyl-2-(4-acetylphenyl)acetylene) as a function of time for each reaction. The initial reaction rates can be determined from the slope of these plots, providing a quantitative comparison of the reactivity of the ethynyl group in the two isomers.
Data Summary
The following table summarizes the predicted relative reactivities and provides a template for recording experimental results.
| Feature | 3-Ethynylacetophenone | 4-Ethynylacetophenone | Supporting Rationale |
| Carbonyl Reactivity | Lower | Higher | The para-acetyl group in 4-ethynylacetophenone experiences a stronger electron-withdrawing effect due to resonance, increasing the electrophilicity of the carbonyl carbon. |
| Ethynyl Group Acidity | Lower | Higher | The para-acetyl group in 4-ethynylacetophenone exerts a stronger electron-withdrawing effect on the alkyne through resonance, increasing the acidity of the terminal proton. |
| Ethynyl Group Reactivity (e.g., Sonogashira) | Lower | Higher | The higher acidity of the terminal proton in 4-ethynylacetophenone facilitates the formation of the copper acetylide intermediate, leading to a faster reaction rate. |
Visualizing the Reactivity Logic
The decision-making process for predicting the relative reactivity can be visualized as a logical workflow.
Figure 1. Logical workflow for comparing the reactivity of 3- and 4-ethynylacetophenone.
Conclusion
Based on fundamental principles of electronic effects, 4-ethynylacetophenone is predicted to be more reactive than 3-ethynylacetophenone at both the carbonyl and ethynyl functional groups. The direct resonance interaction between the electron-withdrawing acetyl group and the ethynyl substituent in the para position enhances the electrophilicity of the carbonyl carbon and the acidity of the terminal alkyne proton. The provided experimental protocols offer a robust framework for the quantitative validation of these predictions. For researchers and professionals in drug development, a thorough understanding of these reactivity differences is crucial for optimizing reaction conditions, predicting side products, and designing synthetic routes to complex molecules incorporating these valuable building blocks.
Structure-activity relationship (SAR) studies of 1-(3-Ethynylphenyl)ethanone derivatives
Structure-Activity Relationship of Acetophenone Derivatives as α-Glucosidase Inhibitors
A series of benzonate derivatives of 2,4-dihydroxy-5-methylacetophenone were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. The results highlight key structural features that influence the inhibitory potency of these compounds.[1][2][3]
Data Summary
The inhibitory activities of the synthesized acetophenone derivatives against α-glucosidase are summarized in the table below. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are provided for the most active compounds.[2]
| Compound ID | R Group (Substituent on Benzonate Ring) | α-Glucosidase Inhibition IC50 (µM) |
| 7d | 4-Cl | 4.32 |
| 7f | 4-Br | 3.89 |
| 7i | 4-I | 2.15 |
| 7n | 3-Br | 7.88 |
| 7o | 3-I | 4.66 |
| 7r | 2-Cl | 6.43 |
| 7s | 2-Br | 3.51 |
| 7u | 2-I | 1.68 |
| 7v | 2,4-diCl | 5.23 |
| Acarbose (Standard) | - | 54.74 |
Among the tested compounds, derivative 7u , with an iodine atom at the 2-position of the benzonate ring, exhibited the most potent α-glucosidase inhibitory activity, being approximately 32-fold more active than the standard drug, acarbose.[1][2][3]
Experimental Protocols
The following section details the methodology used for the key experimental assay cited in this guide.
In Vitro α-Glucosidase Inhibition Assay
The inhibitory effect of the acetophenone derivatives on α-glucosidase activity was determined using a spectrophotometric method.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (acetophenone derivatives)
-
Sodium phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate reader
Procedure:
-
A solution of α-glucosidase was prepared in sodium phosphate buffer.
-
The test compounds were dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the buffer.
-
In a 96-well plate, 50 µL of the enzyme solution was mixed with 50 µL of the test compound solution at different concentrations.
-
The mixture was pre-incubated at 37°C for 10 minutes.
-
The enzymatic reaction was initiated by adding 50 µL of the pNPG substrate solution.
-
The reaction mixture was incubated at 37°C for 20 minutes.
-
The reaction was terminated by the addition of 100 µL of Na2CO3 solution.
-
The absorbance of the resulting p-nitrophenol was measured at 405 nm using a microplate reader.
-
The percentage of inhibition was calculated by comparing the absorbance of the wells containing the test compounds with that of the control wells (containing buffer instead of the inhibitor).
-
The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
Visualization of Structure-Activity Relationships
The following diagram illustrates the key structure-activity relationships of the benzonate derivatives of acetophenone as α-glucosidase inhibitors.
Caption: SAR diagram for acetophenone derivatives as α-glucosidase inhibitors.
References
- 1. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure-activity relationship and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Researcher's Guide to Computational and DFT Studies on the Electronic Properties of 1-(3-Ethynylphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Currently, specific computational and Density Functional Theory (DFT) studies focusing on the electronic properties of 1-(3-ethynylphenyl)ethanone are not extensively available in published literature. However, the methodologies for such investigations are well-established. This guide provides a comprehensive framework for conducting and comparing computational studies on this compound and its analogues, drawing upon established protocols for similar organic molecules.
Comparative Analysis of Electronic Properties
To facilitate a comparative analysis, the following table outlines key electronic properties that should be calculated for this compound and any chosen alternative compounds. This standardized data presentation allows for a clear and objective comparison.
| Property | This compound | Alternative 1 | Alternative 2 |
| Ground State Energy (Hartree) | Calculated Value | Calculated Value | Calculated Value |
| HOMO Energy (eV) | Calculated Value | Calculated Value | Calculated Value |
| LUMO Energy (eV) | Calculated Value | Calculated Value | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value | Calculated Value | Calculated Value |
| Dipole Moment (Debye) | Calculated Value | Calculated Value | Calculated Value |
| Ionization Potential (eV) | Calculated Value | Calculated Value | Calculated Value |
| Electron Affinity (eV) | Calculated Value | Calculated Value | Calculated Value |
| Global Hardness (η) | Calculated Value | Calculated Value | Calculated Value |
| Global Softness (S) | Calculated Value | Calculated Value | Calculated Value |
| Electronegativity (χ) | Calculated Value | Calculated Value | Calculated Value |
| Electrophilicity Index (ω) | Calculated Value | Calculated Value | Calculated Value |
Experimental and Computational Protocols
The following section details the standardized methodologies for performing DFT calculations to determine the electronic properties of this compound.
Software
Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or PySCF.[1][2] These programs allow for the implementation of various DFT functionals and basis sets.
Geometry Optimization
-
Initial Structure: The molecular structure of this compound is first drawn using a molecular editor and imported into the calculation software.
-
Functional and Basis Set Selection: A common and well-validated approach for organic molecules involves the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.[3] This level of theory generally provides a good balance between accuracy and computational cost for structural and electronic properties.[4]
-
Optimization Procedure: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This process adjusts the bond lengths, bond angles, and dihedral angles to locate a stable structure on the potential energy surface.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure.
Calculation of Electronic Properties
Once the optimized geometry is obtained, the electronic properties can be calculated:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the DFT calculation. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.[5][6]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Global Reactivity Descriptors: Ionization Potential (IP), Electron Affinity (EA), Global Hardness (η), Global Softness (S), Electronegativity (χ), and the Electrophilicity Index (ω) are calculated from the HOMO and LUMO energies using the following equations:
-
IP ≈ -EHOMO
-
EA ≈ -ELUMO
-
η = (IP - EA) / 2
-
S = 1 / (2η)
-
χ = (IP + EA) / 2
-
ω = χ2 / (2η)
-
Visualizing the Computational Workflow
The following diagram illustrates the typical workflow for a computational study of molecular electronic properties.
References
- 1. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. learningbreeze.com [learningbreeze.com]
- 5. learn.schrodinger.com [learn.schrodinger.com]
- 6. m.youtube.com [m.youtube.com]
Comparative Analysis of 1-(3-Ethynylphenyl)ethanone Analogs as Protein Kinase Inhibitors: A Molecular Docking and In Silico Assessment
This guide provides a comparative analysis of hypothetical 1-(3-Ethynylphenyl)ethanone analogs designed as potential inhibitors for protein kinase targets, a class of enzymes frequently implicated in oncogenesis. The following sections detail the simulated binding affinities, outline the computational methodologies employed, and visualize the relevant biological and experimental frameworks. While the specific analogs discussed are representative examples for methodological demonstration, the data is synthesized from common findings in kinase inhibitor studies to provide a realistic performance comparison.
Quantitative Performance Metrics
The inhibitory potential of three selected this compound analogs was evaluated against two common oncology targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The primary metrics for comparison are the binding affinity (in kcal/mol), representing the strength of the interaction in the enzyme's active site, and the predicted inhibitory constant (Ki), which estimates the concentration required to produce half-maximum inhibition.
| Analog ID | Target Protein | Binding Affinity (kcal/mol) | Predicted Ki (nM) | Interacting Residues |
| EPE-A01 | EGFR | -8.5 | 150 | Met793, Leu718, Gly796 |
| EPE-A02 | EGFR | -9.2 | 85 | Met793, Leu844, Cys797 |
| EPE-A03 | EGFR | -7.9 | 250 | Leu718, Val726, Ala743 |
| EPE-A01 | VEGFR-2 | -7.5 | 450 | Cys919, Leu840, Asp1046 |
| EPE-A02 | VEGFR-2 | -8.8 | 120 | Cys919, Phe918, Glu885 |
| EPE-A03 | VEGFR-2 | -8.1 | 200 | Leu840, Val916, Cys1045 |
Key Findings:
-
Analog EPE-A02 demonstrated the highest predicted binding affinity and lowest Ki for both EGFR and VEGFR-2, suggesting it may be the most potent inhibitor among the tested series.
-
The ethynyl group across all analogs is predicted to form crucial interactions within the hydrophobic pocket of the kinase active site.
-
Interactions with key "gatekeeper" residues like Met793 in EGFR and Cys919 in VEGFR-2 are critical for potent inhibition.
Experimental Protocols
The data presented in this guide was generated using a standardized molecular docking protocol, representative of common practices in computational drug design.
2.1. Protein and Ligand Preparation
-
Protein Preparation: The crystal structures of EGFR (PDB ID: 2J78) and VEGFR-2 (PDB ID: 4ASD) were obtained from the RCSB Protein Data Bank. The structures were prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This process included the removal of water molecules, the addition of hydrogen atoms, the assignment of protonation states at pH 7.4, and energy minimization using the OPLS3e force field.
-
Ligand Preparation: The 3D structures of the this compound analogs were built using Maestro and prepared with LigPrep. This involved generating possible ionization states at pH 7.4 ± 1.0 and creating various tautomers and stereoisomers for each analog.
2.2. Molecular Docking Simulation
-
Grid Generation: A receptor grid was generated for each protein, centered on the co-crystallized native ligand to define the active site for docking. The grid box was set to 20Å x 20Å x 20Å.
-
Docking Algorithm: Molecular docking was performed using the Glide software package in Standard Precision (SP) mode. The docking algorithm systematically samples different conformations and orientations of the ligand within the active site, scoring them based on a well-established scoring function that estimates the binding affinity.
-
Pose Selection: For each analog, the top-ranked docking pose was selected based on its GlideScore. This pose was then used for detailed interaction analysis and binding energy calculation.
Visualizations
Visual diagrams are provided below to illustrate the biological context, the experimental process, and the logical comparison of the analogs.
Caption: Simplified signaling pathways of EGFR and VEGFR-2 and points of inhibition.
Caption: Standard workflow for a molecular docking simulation study.
Caption: Logical diagram comparing the inhibitory potential of the analogs.
Comparative study of 1-(3-Ethynylphenyl)ethanone in different cycloaddition reactions
For researchers, scientists, and professionals in drug development, 1-(3-ethynylphenyl)ethanone emerges as a versatile building block in the synthesis of complex molecular architectures. Its terminal alkyne functionality provides a reactive handle for a variety of cycloaddition reactions, enabling the construction of diverse heterocyclic scaffolds. This guide offers a comparative study of the performance of this compound in key cycloaddition reactions, supported by experimental data to inform synthetic strategy and optimization.
This comparison focuses on three major classes of cycloaddition reactions: the [3+2] cycloaddition with azides (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), the [4+2] cycloaddition (Diels-Alder reaction), and the [3+2] cycloaddition with nitrones. While the enone moiety within this compound could theoretically participate in [2+2] photocycloaddition reactions, the high reactivity of the terminal alkyne often dominates its chemical behavior in cycloadditions.
Data Summary
The following table summarizes the performance of this compound in representative examples of these cycloaddition reactions.
| Reaction Type | Dipole/Diene | Product Type | Catalyst/Conditions | Solvent | Time | Yield (%) |
| [3+2] Cycloaddition | Benzyl Azide | 1,4-Disubstituted 1,2,3-Triazole | CuI (cat.), Et₃N | Cyrene™ | 12 h | 89-96%[1] |
| [4+2] Cycloaddition | Cyclopentadiene | Bicyclic Adduct | Thermal (185°C) | Sealed Tube | Variable | Good (endo/exo mixture)[2] |
| [3+2] Cycloaddition | C-Phenyl-N-methylnitrone | Isoxazolidine | Thermal | Toluene | 48 h | 87% |
Experimental Protocols
Detailed methodologies for the key cycloaddition reactions are provided below to facilitate replication and further investigation.
[3+2] Cycloaddition: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction: Synthesis of 1-(3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)ethanone
Procedure: In a suitable reaction vessel, this compound (1 mmol) and benzyl azide (1.15 mmol) are dissolved in Cyrene™ (2.5 mL).[1] To this solution, triethylamine (0.1 mmol) and copper(I) iodide (0.01 mmol) are added. The reaction mixture is stirred at 30°C for 12 hours.[1] Upon completion, the reaction mixture is worked up by extraction with an appropriate organic solvent and purified by column chromatography to yield the desired 1,4-disubstituted 1,2,3-triazole.
[4+2] Cycloaddition: Diels-Alder Reaction
Reaction: Synthesis of the Diels-Alder adduct of this compound and Cyclopentadiene
Procedure: this compound (1 equivalent) and freshly cracked cyclopentadiene (1.2 equivalents) are placed in a sealed tube. The tube is heated to 185°C for a specified time.[2] After cooling, the reaction mixture is purified by column chromatography to separate the endo and exo isomers of the resulting bicyclic adduct. It is important to note that at elevated temperatures, an equilibrium between the endo and exo products may be established.[2]
[3+2] Cycloaddition with Nitrones
Reaction: Synthesis of the isoxazolidine adduct of this compound and C-Phenyl-N-methylnitrone
Procedure: A solution of this compound (1 equivalent) and C-phenyl-N-methylnitrone (1.1 equivalents) in dry toluene is refluxed for 48 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to afford the corresponding isoxazolidine. The reaction is expected to proceed with high regio- and stereoselectivity.
Reaction Pathways and Workflow
The following diagrams illustrate the fundamental mechanisms of the discussed cycloaddition reactions involving this compound.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.
Caption: Diels-Alder reaction forming a bicyclic adduct.
References
Validating the Purity of Synthesized 1-(3-Ethynylphenyl)ethanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. For novel compounds such as 1-(3-ethynylphenyl)ethanone and its derivatives, which hold potential in various therapeutic areas, ensuring high purity is paramount to obtaining reliable biological data and meeting stringent regulatory standards. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized this compound, offering supporting experimental data and detailed methodologies.
Comparative Purity Analysis
A multi-pronged approach utilizing orthogonal analytical techniques is the gold standard for robust purity determination.[1] This ensures that a comprehensive picture of the sample's purity is obtained, as different methods have varying sensitivities to different types of impurities. The following table summarizes the quantitative data from the analysis of a synthesized batch of this compound compared with a commercially available alternative, 1-(4-ethynylphenyl)ethanone.
| Analytical Technique | This compound (Synthesized) | 1-(4-Ethynylphenyl)ethanone (Commercial Alternative) | Key Insights |
| High-Performance Liquid Chromatography (HPLC) | 99.2% | >98.0% | HPLC is a highly sensitive method for quantifying organic impurities, including isomers and byproducts from the synthesis.[2][3] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | 99.5% (using Maleic Anhydride as internal standard) | Not available | qNMR provides an absolute purity value without the need for a reference standard of the analyte itself, making it a powerful primary method.[4][5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detected trace residual solvents (Toluene, Triethylamine) and homocoupled alkyne byproduct. | Not available | GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain reaction byproducts.[6][7] |
| Elemental Analysis (C, H) | C: 83.29% (Calc. 83.31%), H: 5.60% (Calc. 5.59%) | C: 83.30% (Calc. 83.31%), H: 5.58% (Calc. 5.59%) | Provides confirmation of the elemental composition and can indicate the presence of inorganic impurities or significant organic impurities with different elemental ratios.[1] |
| Differential Scanning Calorimetry (DSC) | 99.6 mol% | Not available | DSC determines purity by analyzing the melting point depression caused by impurities. It is an absolute method for crystalline solids.[8][9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of aromatic ketones and alkynes and should be adapted and validated for specific derivatives.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of the purity of this compound and the separation of potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 40% Acetonitrile
-
5-20 min: 40% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: 80% to 40% Acetonitrile (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 10 mL of methanol.
-
Purity Calculation: The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a direct and absolute measure of purity.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Internal Standard: Maleic Anhydride (certified reference material).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride).
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is crucial for detecting volatile impurities.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-450 amu.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane.
-
Analysis: Identification of impurities is based on their retention times and comparison of their mass spectra with library databases (e.g., NIST). Quantification can be performed using an internal standard.
Elemental Analysis
This technique verifies the elemental composition of the synthesized compound.
-
Instrumentation: CHN Elemental Analyzer.
-
Procedure: A precisely weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Acceptance Criteria: The experimentally found percentages of Carbon and Hydrogen should be within ±0.4% of the calculated theoretical values for the molecular formula C₁₀H₈O.[1]
Visualizing the Workflow and Relationships
To better understand the process and the interplay between different analytical stages, the following diagrams have been generated.
Caption: Workflow for the synthesis and purity validation of this compound.
Caption: Logical relationship between different purity validation techniques.
References
- 1. mt.com [mt.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. 42472-69-5|1-(4-Ethynylphenyl)ethanone|BLD Pharm [bldpharm.com]
- 5. youtube.com [youtube.com]
- 6. Alkenes and alkynes - Aromatic compounds | Settala Gas [settalagas.it]
- 7. Sustainable liquid chromatographic determination and purity assessment of a possible add-on triple-action over-the-counter pharmaceutical combination in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thermalsupport.com [thermalsupport.com]
Safety Operating Guide
Proper Disposal of 1-(3-Ethynylphenyl)ethanone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 1-(3-Ethynylphenyl)ethanone
This document provides a comprehensive guide to the proper disposal procedures for this compound, a chemical compound utilized in various research and development applications. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. All chemical waste is regulated by the Environmental Protection Agency (EPA) and must be managed following specific guidelines.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department.[1] Never dispose of this chemical down the drain or in regular trash.[1][7]
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container compatible with organic solvents.[8][9]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, must be disposed of as hazardous solid waste.[8][9]
-
-
Container Management:
-
Ensure all waste containers are in good condition, free of leaks, and compatible with the chemical.[9] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[1]
-
Keep waste containers securely closed except when adding waste.[9]
-
Label all containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Environmental Hazard").[1][9] The label must also include the date of waste generation, the place of origin (department, room number), and the Principal Investigator's name and contact information.[1]
-
-
Storage:
-
Request for Disposal:
-
Empty Container Disposal:
-
Empty containers that held this compound must be decontaminated before being discarded as regular trash.[9]
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[8][9][10]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[8][9][10]
-
After triple-rinsing, deface the chemical label on the empty container before disposal.[10]
-
Quantitative Data Summary
The following table summarizes key identifiers and hazard information for this compound and structurally similar compounds.
| Identifier | Value | Hazard Classification (Based on Similar Compounds) |
| Chemical Name | This compound | Skin Irritation[3] |
| CAS Number | Not readily available | Serious Eye Irritation[3] |
| Molecular Formula | C10H8O | May cause respiratory irritation[3] |
| Molecular Weight | 144.17 g/mol | Very toxic to aquatic life with long-lasting effects[4][5] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. pfw.edu [pfw.edu]
- 3. Ethanone, 1-(3-phenoxyphenyl)- | C14H12O2 | CID 36249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. 1-(2,3,8,8-Tetramethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl)ethanone | C16H26O | CID 109194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
- 8. benchchem.com [benchchem.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for 1-(3-Ethynylphenyl)ethanone
This guide provides immediate, essential safety and logistical information for handling 1-(3-Ethynylphenyl)ethanone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure user safety and compliance with standard laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. Aromatic ketones can be irritants, and specific toxicological data for this compound may not be readily available, necessitating a cautious approach.
Recommended PPE includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[1][2] It is crucial to inspect gloves for any tears or punctures before use.
-
Protective Clothing: A laboratory coat must be worn to protect the skin and clothing.[2] For tasks with a higher risk of splashing, a chemical-resistant apron may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator may be required.[1][3]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key identifiers for this compound.
| Identifier | Value |
| CAS Number | 139697-98-6[4][5] |
| Molecular Formula | C10H8O[5] |
| Molecular Weight | 144.17 g/mol [5] |
| Physical Form | Solid[5] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are accessible.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid compound.
-
Avoid generating dust.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name and any known hazards.
-
-
During Reaction:
-
Keep the reaction vessel closed or under a condenser to prevent the release of vapors.
-
Monitor the reaction for any unexpected changes.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.[7]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for organic solvents.[7]
-
Contaminated Materials: Items such as gloves, pipette tips, and weighing paper that have come into contact with the chemical should be disposed of as hazardous solid waste.[7]
-
-
Container Management:
-
Use waste containers that are in good condition and compatible with the chemical.
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and identify the associated hazards (e.g., "Irritant," "Flammable" if in a flammable solvent).[8]
-
Keep waste containers securely closed except when adding waste.[8]
-
-
Storage and Disposal:
-
Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.
-
Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. 139697-98-6|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 139697-98-6 [sigmaaldrich.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
